The fundamental process that makes azobenzene useful is its reversible light-induced isomerization. The current scientific understanding, moving beyond simple models, reveals a complex picture.
Primary Isomerization Pathways: The conversion between the stable trans and metastable cis isomers can proceed via two main pathways, with the dominant mechanism depending on the excited state reached by light absorption [1].
Multi-State Dynamics and Wavelength Dependence: A key breakthrough was the identification of two near-degenerate ππ* excited states (S2 and S3/4) in the UV region, where only one was previously thought to exist [4] [5]. These states have distinct lifetimes and relaxation dynamics:
The following diagram summarizes the modern, multi-state model of the photoisomerization process.
Modern multi-state model of azobenzene photoisomerization shows excitation to different states and relaxation through a conical intersection [2] [4] [5].
For research and development, quantitative parameters are critical. The table below consolidates key photophysical and material data from the search results.
| Parameter | Value / Characterization | Context / Conditions | Source |
|---|---|---|---|
| N-N Distance (X-ray) | Trans: 1.189 Å; Cis: 1.251 Å | In crystalline state | [1] |
| Thermal Isomerization Barrier | ~100 kJ/mol | In ground state (S₀) | [1] |
| S1(nπ*) Excitation | ~430 nm (weak band) | In n-hexane solvent | [2] [1] |
| S2(ππ*) Excitation | ~320 nm (strong band) | In n-hexane solvent | [2] [1] |
| S2 State Lifetime | 170 fs | Gas phase, from S₂ to S₁ | [5] |
| S3/4 State Lifetime | 420 fs | Gas phase | [5] |
| Inversion Pathway Barrier | ~2 kcal mol⁻¹ | In S1(nπ*) state, gas phase | [2] |
| Adhesion Strength | 360.7 ± 10.1 kPa | ABOMe ionic hydrogel on skin | [6] |
Recent research continues to refine our understanding and expand applications, highlighting the role of molecular engineering.
The Push-Pull Electronic Effect: A 2024 study demonstrates that modifying azobenzene with "push-pull" electronic groups (e.g., electron-donating methoxy or electron-withdrawing nitro groups) significantly impacts material properties [6]. Only the methoxy-substituted derivative (ABOMe) exhibited photo-reversible adhesion, attributed to a distinct transition state mechanism that enables efficient isomerization. This shows how rational molecular design can tailor functionality for specific applications like smart adhesives [6].
Photostationary State (PSS): The maximum achievable cis/trans ratio under continuous illumination is not necessarily 1:1. It is governed by the kinetic competition between the forward ((k_1)) and reverse ((k_{-2})) photoreaction rates, as well as the different absorption coefficients of the isomers at the excitation wavelength [3]. A large excess of the cis isomer is possible if its absorption at the excitation wavelength is much lower than that of the trans isomer [3].
When planning studies or applications involving azobenzene photoisomerization, consider these factors highlighted across the literature:
Given that a direct resource on "this compound" was not located, I suggest the following paths for your research:
OptoDArG functions as an "optical lipid clamp," providing high spatiotemporal precision for studying lipid-gated ion channels.
This compound activation cycle. UV light induces the active cis form, which binds to and opens the TRPC channel.
The primary method for investigating this compound-induced TRPC currents is whole-cell patch-clamp electrophysiology. Adhering to the following protocol is critical for obtaining reliable and reproducible kinetic data.
The experimental workflow from cell preparation to data collection is summarized below:
Key steps for electrophysiology experiments using this compound.
The kinetics of this compound-evoked currents are highly dependent on experimental conditions, particularly the light source. The table below compares kinetic parameters obtained using different hardware:
| Kinetic Parameter | High-Intensity LED | Xenon Lamp | Notes |
|---|---|---|---|
| Activation τH (ms) | 5.8 ± 1.6 | 130.0 ± 62.8 | 22x faster with LED [1] |
| Deactivation τH (ms) | 8.4 ± 1.5 | 94.4 ± 33.1 | 11x faster with LED [1] |
| Fast Inactivation τH (s) | 0.3 ± 0.2 | 4.0 ± 1.8 | 16x faster with LED [1] |
| Slow Inactivation τH (s) | 13.1 ± 4.4 | 57.3 ± 35.5 | 4x faster with LED [1] |
Beyond rapid light-controlled gating, a critical feature of this compound is its channel-dependent thermal relaxation. When UV light is switched off, the active cis-OptoDArG relaxes back to the inactive trans state more rapidly when bound to TRPC channels than it does in a lipid membrane alone. This suggests that the channel's binding pocket itself catalyzes the deactivation process, providing a unique insight into the ligand-channel interaction [3].
This compound enables the "optical lipid clamp" technique, which is used to:
It is important to distinguish this compound from other photopharmacological tools like OptoBI-1. While both activate TRPC3/6, OptoBI-1 is a photoswitchable version of a non-lipidic benzimidazole activator (GSK1702934A) and operates independently of the DAG signaling pathway. This allows researchers to isolate the effects of lipid-mediated gating from other activation mechanisms [1] [5].
The table below summarizes the fundamental characteristics of OptoDArG:
| Attribute | Description |
|---|---|
| IUPAC/CAS No. | 2230617-93-1 [1] [2] |
| Molecular Formula | C₄₃H₅₂N₄O₅ [1] |
| Molecular Weight | 704.90 g/mol [1] [2] |
| Primary Target | TRPC channels (TRPC2, TRPC3, TRPC6, TRPC7) [3] [4] |
| Core Mechanism | Light-dependent isomerization regulates channel gating and membrane capacitance [5] [4] |
This compound contains an azobenzene photochrome that switches between two conformations [4]:
This compound's function is based on a biophysical "optical lipid clamp," allowing nearly instantaneous control over lipid signaling in cellular membranes.
The active cis-OptoDArG acts as a potent agonist for specific TRPC channels, binding to their L2 lipid coordination site to open the channel pore [4]. Light switches the ligand's conformation, directly controlling channel gating kinetics [3] [4].
This mechanism enables all-optical stimulation and shutoff of TRPC channels in mammalian tissue slices and heterologous expression systems [3].
When embedded in a plasma membrane, this compound's photoisomerization rapidly changes the membrane's physical properties and capacitance (C), generating capacitive currents (Icap) that can depolarize or hyperpolarize cells [5].
This compound photoisomerization alters membrane capacitance to generate bioelectric currents.
This protocol outlines using this compound for all-optical control and recording of TRPC channels [3].
The tables below consolidate critical quantitative findings from research.
| Parameter | Value | Experimental Context |
|---|---|---|
| Working Concentration | 20 - 30 µM | Extracellular or intracellular solution for TRPC channel activation [3] [6] |
| UV Activation Wavelength | 365 nm / 380 nm | Switches this compound to active cis-conformation [4] [6] |
| Blue Deactivation Wavelength | 430 - 488 nm | Reverts this compound to inactive trans-conformation [5] [4] |
| DMSO Tolerance | ≤ 0.1% (v/v) | Maximum final concentration to avoid cell membrane damage [3] |
| TRPC Isoform | cis-OptoDArG-Induced Current Decay (in dark) | Notes |
|---|---|---|
| TRPC3/TRPC6 | Exponential decay | Sensitive to mutations in L2 lipid binding site [4] |
| TRPC7 | Stable currents | Less pronounced dark decay [4] |
The table below consolidates the core findings on OptoDArG behavior from the research [1]:
| Aspect | Description/Value | Context & Significance |
|---|---|---|
| General cis-trans Thermal Relaxation | "Essentially slow in the lipid bilayer environment" | Observed in pure lipid membranes (GUVs); baseline behavior without protein interaction. |
| cis this compound-induced TRPC Activity | "Exponential decay" upon UV-OFF | Measured as current deactivation in transfected HEK293 cells; indicates ligand-channel interaction. |
| TRPC Isoform Dependence | TRPC3/6/7 activity decay shows "striking isoform-dependent" kinetics | Mutation studies confirm L2 lipid coordination site specificity; suggests structural basis for selectivity. |
| PhoDAG-1 Stability | cis PhoDAG-1-activated currents "remained stable" upon UV-OFF | Contrasting behavior highlights different chemical interactions despite similar photochromic structure. |
For researchers looking to replicate or understand the experimental setup, here are the key methodologies cited in the study [1]:
The following diagrams, created using Graphviz, illustrate the core experimental workflow and the key proposed mechanism from the research.
Experimental workflow for studying this compound-induced TRPC currents.
Proposed mechanism where TRPC binding promotes cis-to-trans relaxation.
The core discovery of this research is that the thermal relaxation of cis-OptoDArG—its return to the trans state—is not a fixed property but is accelerated by its interaction with the TRPC channel's L2 lipid coordination site [1]. This finding has two major implications:
This compound represents a breakthrough in photopharmacological tools that enables precise, light-controlled manipulation of lipid bilayer properties and cellular signaling pathways. As an azobenzene-containing diacylglycerol, this compound integrates seamlessly into biological membranes and undergoes rapid reversible photoisomerization when exposed to specific wavelengths of light [1] [2]. This photoswitching capability allows researchers to manipulate membrane physical properties and subsequently control ion channel activity with exceptional spatiotemporal precision without requiring genetic modifications of target cells [1]. The unique value of this compound lies in its ability to combine the biological relevance of diacylglycerol signaling molecules with the light-sensitive properties of azobenzene photochromes, creating a versatile tool for investigating lipid-protein interactions and membrane biophysics.
The molecular design of this compound builds upon the natural signaling lipid diacylglycerol (DAG), but incorporates azobenzene photochromes in both acyl chains, enabling robust light-dependent conformational changes [3]. This strategic molecular engineering preserves the membrane-targeting characteristics of natural DAG while adding the ability to optically switch between trans and cis configurations, which dramatically alter the molecule's geometry and physical properties [1] [2]. Unlike traditional pharmacological approaches that rely on diffusion-limited drug application and washout, this compound enables millisecond-timescale control over membrane properties and subsequent biological responses, making it particularly valuable for studying fast biological processes such as neuronal excitability and channel gating kinetics [1] [4].
The molecular architecture of this compound features a glycerol backbone connected to two azobenzene-containing acyl chains and a standard diacylglycerol headgroup [3]. This design ensures the molecule readily incorporates into lipid bilayers through hydrophobic interactions, with the azobenzene moieties positioned within the hydrophobic core of the membrane and the headgroup interacting with the lipid-water interface. Once incorporated, this compound exhibits spontaneous transbilayer flip-flop, ensuring its presence in both leaflets of the plasma membrane when added from the extracellular solution [1]. This comprehensive membrane integration is crucial for achieving uniform effects on membrane properties and enables this compound to modulate both surface-facing receptors and intracellular signaling components.
The photophysical properties of this compound are dominated by its azobenzene photochromes, which undergo reversible trans-cis isomerization when exposed to specific wavelengths of light [3]. The extended trans isomer is thermodynamically more stable and represents the ground state of the molecule, while the cis isomer represents a metastable excited state induced by photoirradiation [1] [2]. The thermal relaxation from cis back to trans occurs spontaneously in the dark but can be significantly accelerated when this compound is bound to certain protein targets, particularly TRPC channels [3]. This property has been exploited to gain insights into lipid-protein interaction kinetics and represents a unique feature of this compound compared to other photolipids.
Table 1: this compound Photoisomerization Characteristics and Effects on Membrane Properties
| Property | Trans Isomer (Blue Light-Active) | Cis Isomer (UV Light-Active) | Experimental Measurement |
|---|---|---|---|
| Molecular Conformation | Extended linear structure | Bent, compact structure | Spectrophotometry, HPLC [3] |
| Area per Molecule | Lower surface area requirement | ~25-30% increased surface area | Langmuir trough, monolayer experiments [1] |
| Bilayer Thickness | Increased hydrophobic core thickness (~10-15%) | Reduced hydrophobic core thickness | X-ray scattering, capacitance measurements [1] [2] |
| Membrane Capacitance | Decreased capacitance | Increased capacitance | Planar bilayer electrophysiology [1] [2] |
| Activation Wavelength | 430-488 nm (blue light) | 365-375 nm (UV light) | Controlled by LED/laser systems [4] [2] |
| Thermal Relaxation Half-time | Stable state | 108 seconds (in DMSO) | Spectrophotometric monitoring [1] |
| TRPC Channel Binding | Weak binding, low efficacy | Strong binding, high efficacy | Electrophysiology, binding assays [3] |
The conformational changes associated with this compound photoisomerization directly impact fundamental membrane properties through alterations in molecular geometry [1]. The transition from trans to cis configuration involves a dramatic change from an extended linear structure to a bent compact form, significantly increasing the area per molecule while simultaneously reducing the effective length of the lipid tails [1] [2]. These nanoscale structural changes propagate to the macroscopic membrane level, where they alter bilayer thickness, surface area, bending rigidity, and compressibility [1]. The relationship between molecular structure and membrane properties follows predictable physical principles, with capacitance changes being particularly significant for electrophysiological applications, as described by the fundamental capacitance equation: C = ε × (A/dₕc), where ε represents absolute permittivity, A membrane surface area, and dₕc the thickness of the hydrophobic core [1] [2].
Planar lipid bilayer (PLB) experiments provide a minimal system for characterizing the fundamental biophysical properties of this compound without the complexity of cellular signaling pathways [1]. The standard protocol involves forming horizontal solvent-depleted bilayers with diameters typically ranging from 60-80 μm across a small aperture in a Teflon septum separating two aqueous compartments [1] [5]. The lipid composition for this compound studies typically consists of 80% E. coli polar lipid extract mixed with 20% this compound to ensure sufficient photolipid concentration for robust optical effects while maintaining bilayer integrity [1]. The bilayer formation process employs the folded technique, where lipid monolayers are first formed at air-water interfaces in both compartments, after which the aqueous level is raised to unite the monolayers across the aperture, forming a complete bilayer [5]. This approach produces highly stable, solvent-free bilayers ideal for precise electrical measurements.
Electrical measurements are performed using a voltage-clamp setup with Ag/AgCl electrodes connected to both compartments [1]. The bilayer is positioned within the working distance of a 40× magnification objective on an inverted widefield fluorescence microscope equipped with light sources for precise photostimulation (typically 375 nm UV laser diode and 488 nm blue laser) [1]. To characterize optocapacitive currents, the bilayer is initially conditioned with UV light to establish a cis-enriched photostationary state, then subjected to blue light pulses while holding the membrane at various potentials [1] [2]. The resulting optocapacitive currents (Icap) are recorded and analyzed according to the simplified current equation under voltage-clamp conditions (dV/dt = 0): Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential, Vs the surface potential, and dC/dt the rate of capacitance change [1]. This approach allows direct quantification of how this compound photoisomerization affects membrane electrical properties.
For cellular studies, this compound is applied to cells from DMSO stock solutions prepared at 50 mM concentration, typically diluted in extracellular solution to achieve final working concentrations of 20-30 μM with DMSO content not exceeding 0.06% to maintain cell viability [4] [3]. The protocol for TRPC channel activation involves whole-cell patch clamp recordings of transfected HEK293 cells or native vomeronasal sensory neurons (VSNs) [4]. Cells are identified by fluorescence when expressing tagged TRPC constructs, then continuously perfused with this compound-containing solution during recordings [3]. Photoactivation is achieved using CoolLED pE-300Ultra or similar systems, with precise control over illumination timing, duration, and wavelength (365 nm for UV, 430-490 nm for blue light) [4] [3].
The standard photostimulation protocol begins with a baseline recording in dark conditions or with blue light illumination to establish the trans-OptoDArG baseline [4]. UV light pulses of varying duration (typically 100-500 ms) are then applied to rapidly convert this compound to the cis configuration, activating TRPC channels or generating optocapacitive currents [4] [3]. For kinetic studies, the system is subsequently returned to blue light or dark conditions to monitor channel deactivation and thermal relaxation of this compound [3]. The extracellular and intracellular solutions are carefully formulated to isolate specific ionic currents; for TRPC studies, the pipette solution often contains cesium methanesulfonate to block potassium currents and better resolve cationic TRPC currents [3]. Data acquisition typically occurs at 8 kHz with low-pass filtering at 2 kHz to optimize signal-to-noise ratio while capturing rapid current kinetics [3].
Experimental workflow for planar lipid bilayer studies of this compound-mediated optocapacitive currents.
The optocapacitive effect mediated by this compound represents a non-thermal mechanism for generating capacitive currents through light-induced changes in membrane capacitance [1] [2]. This phenomenon arises from the rapid structural reorganization of this compound molecules within the bilayer following photoisomerization, which alters the physical dimensions and dielectric properties of the membrane [1]. The transition from trans to cis configuration increases both the membrane surface area (A) and decreases the hydrophobic core thickness (dₕc), leading to a net increase in capacitance according to the fundamental relationship C = ε × (A/dₕc) [1] [2]. Conversely, blue light-induced cis-to-trans isomerization produces the opposite effects, decreasing membrane capacitance through reduction of surface area and increased bilayer thickness [1]. These light-controlled capacitance changes enable generation of precisely timed depolarizing or hyperpolarizing currents without the need for conventional ion channel opening.
The amplitude and direction of optocapacitive currents are governed by the rate of capacitance change (dC/dt) and the prevailing membrane potential [1]. Under voltage-clamp conditions, the optocapacitive current (Icap) follows the relationship: Icap = (V - Vs) × (dC/dt), where V represents the transmembrane potential and Vs the surface potential [1]. This equation predicts that at negative holding potentials, positive dC/dt (increasing capacitance) will generate inward (depolarizing) currents, while negative dC/dt (decreasing capacitance) will produce outward (hyperpolarizing) currents [1]. Experimental measurements in planar bilayers have confirmed these predictions, with UV illumination generating positive Icap at positive holding potentials and blue light producing negative Icap under the same conditions [1] [2]. The magnitude of these currents typically ranges from tens to hundreds of picoamperes for membrane potentials of 100 mV and capacitance changes of 2.5 pF occurring within milliseconds [1].
Table 2: Comparison of this compound with Other Optical Control Technologies
| Technology | Mechanism of Action | Genetic Modification Required | Temporal Resolution | Spatial Precision | Primary Applications |
|---|---|---|---|---|---|
| This compound | Optocapacitive currents & channel modulation | No | Milliseconds (ms) | Single-cell to subcellular | Neuronal stimulation, Channel biophysics [1] [2] |
| Channelrhodopsins | Light-gated ion conductance | Yes | Milliseconds (ms) | Single-cell to subcellular | Circuit mapping, Neuromodulation [1] |
| Photothermal Optocapacitance | Laser-induced heating & capacitance changes | No | Microseconds to milliseconds | Subcellular to micron-scale | High-speed neuronal stimulation [1] [2] |
| Ziapin2 | Oligomerization-dependent capacitance changes | No | Tens to hundreds of milliseconds | Single-cell level | Basic biophysics research [1] |
| Chemical Photoswitches | Covalent modification of channels | Sometimes | Milliseconds to seconds | Single-cell to subcellular | Retinal prosthetics, Basic research [1] |
The unique advantages of this compound compared to other optical technologies stem from its combined optocapacitive and biochemical signaling capabilities [1]. Unlike traditional optogenetic approaches that require genetic modification to express light-sensitive channels like channelrhodopsins, this compound works through simple addition to the extracellular solution, making it applicable to a wide range of cell types and primary tissues without transfection procedures [1] [2]. Compared to photothermal optocapacitive methods that rely on rapid laser-induced heating of membrane-associated nanomaterials or water, this compound mediates purely optocapacitive effects without significant temperature changes, eliminating potential thermal damage concerns and reducing the required light intensities [1]. Furthermore, unlike other photolipids such as Ziapin2 that produce complex current patterns with unclear mechanisms, this compound effects follow predictable biophysical principles based on well-characterized photoisomerization properties [1].
This compound serves as a powerful optical lipid clamp for precisely controlling transient receptor potential canonical (TRPC) channel activity with millisecond precision [4] [3]. The cis isomer of this compound functions as a high-efficacy agonist for several TRPC isoforms, particularly TRPC3, TRPC6, and TRPC7 channels, while the trans isomer exhibits minimal activity [3]. This selective activation enables rapid, reversible control over TRPC-mediated cationic currents through alternating UV and blue light illumination [4]. When cis-OptoDArG binds to TRPC channels, it induces a conformational change that promotes channel opening, allowing non-selective cation influx that depolarizes the membrane and elevates intracellular calcium levels [3]. The activation kinetics are extremely fast, with current development following UV illumination occurring within tens to hundreds of milliseconds, enabling precise temporal control over channel gating [4].
A particularly valuable feature of this compound-mediated TRPC channel control is the isoform-dependent deactivation kinetics observed during the thermal relaxation phase [3]. After UV light termination, cis-OptoDArG-induced currents display characteristic exponential decay patterns that vary significantly between TRPC isoforms [3]. These decay kinetics are sensitive to mutations in the L2 lipid coordination site of TRPC channels, suggesting that the thermal relaxation rate of channel-bound cis-OptoDArG is accelerated compared to bilayer-incorporated molecules [3]. This property provides a unique opportunity to study lipid-protein interaction kinetics and identify structural determinants of lipid sensing in TRPC channels [3]. From a practical perspective, the isoform-dependent deactivation enables selective photopharmacological interventions targeting specific TRPC subtypes based on their distinct kinetic signatures [3].
Beyond direct receptor activation, this compound indirectly modulates voltage-gated ion channels through optocapacitive effects on membrane potential [1]. The depolarizing currents generated by UV-induced capacitance increases can sufficiently depolarize the membrane to reach the activation threshold of voltage-gated sodium channels (NaV), initiating action potentials in excitable cells [1] [2]. This mechanism has been demonstrated in NaV1.3-expressing HEK cells, where UV illumination triggers stereotypical action potentials following the initial optocapacitive current [1]. Similarly, the hyperpolarizing currents produced by blue light-induced capacitance decreases can inhibit neuronal firing by moving the membrane potential away from the threshold for action potential generation [1]. This bidirectional control over excitability enables versatile manipulation of electrical signaling in neurons and other excitable cells without genetic modification.
This compound also influences mechanosensitive ion channels through photoisomerization-induced changes in membrane mechanical properties [1]. The conformational transition from trans to cis this compound increases lateral membrane pressure and reduces bilayer thickness, generating mechanical tension that activates various mechanosensitive channels [1]. In HEK cells expressing endogenous mechanosensitive channels, blue light illumination following UV preconditioning produces large depolarizing currents capable of triggering action potentials, even though the direct optocapacitive effect of blue light is hyperpolarizing [1]. This indicates that the mechanical effects on channel gating can override the pure capacitive contributions, highlighting the complex interplay between electrical and mechanical signaling in lipid bilayers containing this compound [1]. The ability to simultaneously manipulate both electrical and mechanical membrane properties makes this compound particularly valuable for studying mechanotransduction processes and membrane biophysics.
Table 3: Ion Channel Responses to this compound-Mediated Stimulation
| Channel Type | Response to cis-OptoDArG | Response to trans-OptoDArG | Primary Mechanism | Kinetic Properties |
|---|---|---|---|---|
| TRPC3/6/7 | Strong activation (agonist) | Weak or no activation | Direct binding to L2 site | Fast activation (ms), Isoform-specific deactivation [3] |
| Voltage-Gated Na+ Channels | Indirect activation via depolarization | No direct effect | Optocapacitive current-mediated depolarization | Follows capacitive current kinetics [1] |
| Mechanosensitive Channels | Variable responses | Activation via membrane tension | Altered bilayer mechanical properties | Dependent on channel type and expression [1] |
| Voltage-Gated K+ Channels | Indirect modulation via depolarization | No direct effect | Membrane potential changes | Follows action potential pattern [1] |
Signaling pathways and cellular responses mediated by this compound photoisomerization.
The unique properties of this compound enable diverse applications in basic research and drug discovery. In neuroscience, this compound provides a powerful tool for all-optical neurophysiology, allowing researchers to control neuronal excitability with high spatiotemporal precision without introducing foreign genes [1] [2]. This is particularly valuable for studying neural circuits in primary tissues or animal models where genetic manipulation is challenging or undesirable. The ability to generate both depolarizing and hyperpolarizing responses using different wavelengths enables bidirectional control of neuronal activity, facilitating sophisticated experimental paradigms such as gain- and loss-of-function studies in the same preparation [1]. Furthermore, the rapid kinetics of this compound-mediated effects make it suitable for investigating timing-dependent plasticity and other fast neural processes [1] [4].
In drug discovery and development, this compound serves as a valuable tool for target validation and lead optimization for lipid-sensitive ion channels [3]. The precise temporal control over channel activation enables researchers to establish causal relationships between target engagement and physiological responses, a critical requirement for target validation [3]. The isoform-specific kinetic signatures of this compound-mediated TRPC channel deactivation provide insights into lipid-binding site architecture, informing the design of selective modulators [3]. Additionally, the ability to rapidly switch between active and inactive states allows for high-throughput screening of compounds that potentiate or inhibit lipid-mediated signaling pathways [4] [3]. As a research tool, this compound has already advanced our understanding of TRPC channel gating mechanisms, membrane biophysics, and neuronal signaling, with potential future applications in targeted therapies and precision medicine.
This compound represents a versatile and powerful photopharmacological tool that combines the biological relevance of diacylglycerol signaling with the precise controllability of azobenzene photoswitches [1] [3]. Its unique ability to generate optocapacitive currents while simultaneously modulating specific ion channels enables sophisticated manipulation of membrane electrical properties and cellular signaling pathways with exceptional spatiotemporal precision [1] [2]. The well-characterized effects on membrane capacitance, TRPC channels, voltage-gated channels, and mechanosensitive channels make this compound valuable for diverse applications ranging from basic biophysics research to drug discovery [1] [4] [3].
A photostationary state (PSS) is a steady state reached by a chemical system when light is absorbed, where the rates of formation and disappearance are equal for each transient molecular entity [1]. For a reversible photochemical reaction between compound A (e.g., trans-OptoDArG) and B (e.g., cis-OptoDArG), the final composition at the PSS is primarily a function of the irradiation wavelength, the absorption spectra of the isomers, and their reaction quantum yields [2].
OptoDArG is an azobenzene-based photochromic diacylglycerol. Its key property is rapid photoisomerization between a thermodynamically stable trans form and a metastable cis form upon illumination with specific wavelengths [3] [4]. This isomerization is the foundation of its use in photopharmacology.
The molecular conformation has a direct physical impact on the lipid membrane. The extended *cis-OptoDArG increases the membrane surface area and reduces the thickness of its hydrophobic core. Conversely, the compact *trans-OptoDArG decreases the surface area and increases membrane thickness [4] [5]. This changes the membrane's capacitance, a property exploited to control cell activity.
The table below summarizes the key characteristics of this compound's photoisomerization that determine the position of its Photostationary State.
| Parameter | Impact on PSS & Functional Properties |
|---|---|
| Illumination Wavelength | Determines the dominant isomer in the PSS [2]. UV light (e.g., 365 nm) yields a cis-enriched PSS; Blue light (e.g., 430-488 nm) yields a trans-enriched PSS [3] [4]. |
| Molar Absorption Coefficients (σ) & Quantum Yields (Φ) | The ratio ( \frac{\sigma_a \times \Phi_{A \to B}}{\sigma_b \times \Phi_{B \to A}} ) dictates the isomeric composition at the PSS for a given wavelength [2]. |
| Thermal Relaxation Kinetics | The metastable cis isomer thermally relaxes back to the trans form. This relaxation is slow in pure lipid membranes but is significantly accelerated when cis-OptoDArG is bound to TRPC3/6/7 channels, depending on the isoform and specific mutations in the lipid-binding site [3]. |
| Membrane Capacitance Change | Photoisomerization alters membrane capacitance ((C)). *cis-enriched PSS: Increases (C) (increased area, reduced thickness). *trans-enriched PSS: Decreases (C) (decreased area, increased thickness) [4] [5]. |
The unique properties of the this compound PSS enable several advanced experimental techniques.
This protocol uses light to control this compound and study its effect on TRPC channels [3].
The following diagram illustrates the core workflow of this patch-clamp experiment.
Workflow for probing TRPC channel kinetics with this compound.
A key application of this compound is generating depolarizing or hyperpolarizing currents by changing membrane capacitance, eliminating the need for genetic modification [4] [5].
The signaling pathways involved in this optocapacitive method are summarized below.
Signaling pathways for light-induced action potentials via this compound.
OptoDArG (CAS No. 2230617-93-1) is an azobenzene-based photochromic diacylglycerol (DAG) [1]. Its core value in research lies in its function as a photoswitchable lipid probe, enabling precise control over lipid signaling in biological systems with high spatiotemporal resolution [1].
The principle is based on the light-induced isomerization of its azobenzene moiety [1]:
The cis conformation is primarily biologically active, allowing researchers to perform an "optical lipid clamp" – rapidly controlling the concentration of the active lipid at its target protein simply by switching the light [1].
This compound photoisomerization and TRPC channel activation pathway.
A key application of this compound is in studying the TRPC family of ion channels (specifically TRPC3, TRPC6, and TRPC7), which are known to be activated by DAG [1]. Research reveals that cis this compound acts as a potent channel activator, and its binding provides information on DAG-ion channel interactions [1].
| Research Aspect | Finding | Experimental Insight |
|---|---|---|
| Isoform Specificity | Decay kinetics of currents post UV-OFF are isoform dependent [1]. | TRPC3/6/7 activity displays exponential decay; kinetics vary by isoform [1]. |
| Lipid Binding Site | L2 lipid coordination site is critical for interaction [1]. | Mutations in the L2 site alter deactivation kinetics of cis this compound-induced currents [1]. |
| Protein-Enhanced Relaxation | Thermal relaxation is faster when this compound is bound to TRPC [1]. | Suggests protein environment promotes transition of cis this compound to the trans conformation [1]. |
Mechanism of *cis this compound binding and action on TRPC channels.*
Here are detailed methodologies for key experiments involving this compound, based on current research practices [1].
While specific this compound force fields weren't detailed in the search results, molecular modeling and machine learning are central to modern molecular dynamics. These approaches are highly relevant for extending this compound research [2] [3].
Molecular modeling is a broad field that uses computational techniques to simulate molecular behavior, with applications in drug design and biomaterials [3]. Methods include:
Machine Learning (ML) is revolutionizing molecular dynamics by providing highly accurate and transferable potentials trained on ab initio data, enabling faster simulations at quantum mechanical accuracy [2]. Key models and frameworks include:
This compound (Optically controlled Diacylglycerol analogue) represents a breakthrough in photopharmacological tools that enables precise spatial and temporal control over TRPC channel activity through light stimulation. This photoswitchable probe belongs to the emerging class of azobenzene-based photopharmacological compounds that allow researchers to manipulate biological processes with exceptional temporal precision. The core innovation of this compound lies in its ability to function as an optical "lipid clamp" that can cyclically activate and deactivate TRPC channels through light-induced isomerization, thereby providing unprecedented control over lipid-gated ion channel function without the need for traditional pharmacological agents that lack temporal precision.
The fundamental photochemical principle underlying this compound's functionality is the reversible trans-cis photoisomerization of its azobenzene moiety. In its thermodynamically stable trans-configuration (in darkness or under visible light >430 nm), this compound remains biologically inactive. When exposed to UV light (∼365 nm), the molecule rapidly isomerizes to its cis-configuration, which structurally resembles native diacylglycerol (DAG) and effectively activates TRPC channels. This photoisomerization process is fully reversible, allowing for cyclic control of channel activity through alternating UV and visible light illumination [1] [2]. The development of this compound addresses significant limitations of conventional lipid-based channel manipulation, including slow activation kinetics and inability to achieve rapid, cyclic control, thereby opening new avenues for investigating TRPC channel function and lipid-mediated signaling pathways.
This compound possesses well-defined chemical properties that make it ideal for photopharmacological applications. Its molecular formula is C₄₃H₅₂N₄O₅, with a molar mass of 704.90 g/mol, and it is designated under CAS number 2230617-93-1 [3]. The compound features a photoswitchable azobenzene core that undergoes reversible structural changes in response to specific light wavelengths. This azobenzene moiety is incorporated into a diacylglycerol-like structure, enabling it to interact with the lipid-sensing domains of TRPC channels while remaining responsive to optical control. The molecular design allows this compound to accumulate in membrane environments where it can rapidly respond to light stimuli and influence channel gating.
Table 1: Chemical and Photophysical Properties of this compound
| Property | Specification | Experimental Notes |
|---|---|---|
| CAS Number | 2230617-93-1 | For precise chemical identification |
| Molecular Formula | C₄₃H₅₂N₄O₅ | Determined through mass spectrometry |
| Molar Mass | 704.90 g/mol | Exact mass for quantitative preparations |
| Photoswitching | Reversible trans-cis | UV (365 nm) for cis-activation, blue light (430 nm) for trans-deactivation |
| Storage | Room temperature | Protect from light; stable under recommended conditions |
| Biological Use | Research use only | Not for human administration |
The mechanism of action of this compound involves specific interactions with the lipid-gating fenestrations within TRPC3 channels. Structural studies have identified a critical glycine residue (G652) located behind the channel's selectivity filter that is exposed to lipid through subunit-joining fenestrations [1]. This residue represents a key structural determinant for this compound-mediated gating, as mutation of G652 to larger amino acids significantly alters the channel's ability to discriminate between different DAG molecules. When this compound isomerizes to its active cis-configuration under UV light, it accesses these lateral fenestrations in the pore domain and initiates channel opening through a mechanism that mimics native lipid-mediated gating.
The lipid clamp technique enabled by this compound represents a novel approach to controlling TRPC channel activity. Unlike conventional pharmacological agents that require wash-in and wash-out periods with limited temporal control, this compound permits rapid and cyclic manipulation of channel gating through simple light illumination protocols. This optical lipid clamp capability has revealed fundamental aspects of TRPC channel gating mechanics, particularly the role of pore domain fenestrations as pivotal elements of the channel's lipid-sensing machinery [1]. The mechanistic insights gained through this compound application provide evidence for a new paradigm of lipid sensing by TRPC channels, wherein lipid mediators access lateral fenestrations to control gating, rather than acting exclusively through traditional ligand-binding domains.
The optical control system for this compound experiments requires precise configuration to ensure effective photoswitching and accurate temporal control. The core illumination system should include LED light sources capable of delivering specific wavelengths: UV light at 365 nm for switching this compound to its active cis-state, and blue light at 430 nm for reverting it to the inactive trans-state [2]. These LEDs should be coupled to the epifluorescence port of an inverted microscope through appropriate filter cubes and dichroic mirrors. For precise temporal control, an electronic shutter system such as the Thorlabs LCC1620A Liquid Crystal Optical Shutter is recommended, which offers vibration-free operation with fast switching speeds (5 ms opening, 1 ms closing for visible spectrum) [4]. The shutter should be connected to a TTL pulse generator synchronized with data acquisition systems to ensure precise timing of light stimuli during experimental protocols.
Table 2: Equipment Specifications for Optical Control
| Component | Specifications | Performance Parameters |
|---|---|---|
| UV Light Source | 365 nm LED | Minimum intensity 5 mW/mm² at sample plane |
| Blue Light Source | 430 nm LED | Minimum intensity 3 mW/mm² at sample plane |
| Optical Shutter | Liquid crystal type (e.g., Thorlabs LCC1620A) | Switching speed: 5 ms open, 1 ms close; TTL controlled |
| Microscope | Inverted epifluorescence | 40x-60x oil immersion objectives recommended |
| Light Delivery | Fiber optic or direct LED coupling | Uniform illumination of entire field of view |
| TTL Controller | Programmable pulse generator | Synchronization with electrophysiology equipment |
A complete experimental setup for this compound applications requires integration of optical control with imaging and electrophysiology systems. The core platform typically consists of an inverted microscope equipped with both high-resolution cameras for imaging and patch-clamp apparatus for electrophysiological recordings. For fluorescence imaging applications, a sCMOS or EMCCD camera with high quantum efficiency should be used to detect potential fluorescence signals associated with channel activity or calcium influx. The patch-clamp amplifier should be configured for whole-cell recording with appropriate series resistance compensation and capacitance cancellation. Critical to successful experimentation is the synchronization of illumination protocols with recording intervals, achieved through a master timing controller that coordinates shutter operation, light source modulation, and data acquisition. All equipment should be placed on a vibration-isolation table to ensure mechanical stability during high-resolution recordings, and Faraday cage enclosure is recommended to minimize electrical interference during sensitive electrophysiological measurements [5] [6].
Cell culture and preparation form the foundation of successful this compound experiments. HEK293 cells represent a suitable heterologous expression system, though endothelial cells, neurons, or other native TRPC-expressing cells can be used depending on research objectives. Cells should be maintained in appropriate culture media (DMEM for HEK293 cells) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified environment. For transfection, plate cells on poly-L-lysine-coated glass coverslips placed in 35-mm culture dishes at 30-50% confluence 24 hours before transfection. Transfect cells with TRPC3 plasmid DNA (0.5-1 μg per coverslip) using a standard transfection reagent according to manufacturer protocols. Include a fluorescent marker (e.g., GFP) in transfections to identify successfully transfected cells for experimentation. Allow 24-48 hours for protein expression before conducting experiments [1] [6].
For studies focusing on native TRPC3 channels in specialized cells, such as neuronal cultures or endothelial cells, alternative preparation methods are required. Primary hippocampal neurons can be cultured from embryonic day 18 rats on poly-D-lysine-coated coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX. Cerebellar Purkinje neurons or vascular endothelial cells may also be used depending on research focus. For these native cells, no transfection is required, but immunocytochemical validation of TRPC3 expression is recommended before this compound experimentation. In all cases, cells should be healthy, moderately confluent (70-80%), and free from contamination when used for experiments [2].
Preparation of experimental solutions requires precise composition and handling. The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular pipette solution for whole-cell patch clamp recordings should contain (in mM): 120 Cs-aspartate, 20 CsCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, 3 Mg-ATP, and 0.3 Na₂-GTP, adjusted to pH 7.2 with CsOH. For this compound administration, two primary approaches can be employed: (1) Extracellular application by adding this compound from a stock solution to the extracellular medium at 1-10 μM final concentration, or (2) Intracellular delivery via inclusion in the patch pipette solution at 10-30 μM concentration [1] [6].
To prepare This compound stock solutions, first note that this compound is typically supplied as a lyophilized powder that should be stored protected from light at room temperature according to manufacturer recommendations [3]. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving this compound in high-quality DMSO. Aliquot and store these stock solutions at -20°C protected from light. For experiments, dilute the stock solution into appropriate extracellular or intracellular solutions to achieve the desired final concentration, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cellular toxicity. All solutions containing this compound should be protected from light until the moment of experimentation to prevent premature photoconversion, and experimental work should be conducted under minimal lighting conditions using safe lights (red or far-red) when possible.
For supported lipid bilayer preparation using the contact bubble bilayer (CBB) method, begin by preparing phospholipid solutions in chloroform at desired concentrations in a round-bottom flask. Create a thin phospholipid film using a rotary evaporator connected to a nitrogen gas cylinder, then remove residual chloroform by vacuum desiccation for several hours. Add electrolyte solution to suspend the phospholipid at 2 mg/mL concentration, followed by sonication for 20-30 seconds using a bath sonicator to create multilamellar vesicle suspensions [5]. For proteoliposomes containing TRPC3 channels, add the protein solution to the vesicle suspension and sonicate briefly.
To form lipid bilayers for imaging, clean glass slides thoroughly and treat with siliconizing reagent. For mica-supported bilayers, cut mica sheets into smaller pieces and cleave into thinner leaflets. Clean cover slips by sonication in detergent for 30 minutes at 60°C, followed by extensive washing and drying. Place a drop of low-viscosity optical adhesive on a microscope slide, attach the mica leaflet, and cure under UV light. Gently place a clean cover slip on the adhesive droplet, cure again, then carefully separate to expose a fresh mica surface [7]. Assemble a chamber on the mica surface using a vial cap fixed with nail polish. Apply 30 μL of vesicle suspension to the chamber and incubate for 60 minutes to allow bilayer formation, then wash with buffer before imaging. For high-resolution imaging, use TIRF or confocal microscopy to visualize single-molecule dynamics within the bilayer [7].
Advanced imaging techniques provide critical insights into this compound effects on membrane dynamics and TRPC channel organization. For single-molecule tracking studies, Total Internal Reflection Fluorescence (TIRF) microscopy is particularly valuable as it enables visualization of individual molecule dynamics within the plasma membrane with high signal-to-noise ratio. When preparing samples for TIRF imaging, fluorescently tag TRPC3 channels (e.g., with YFP or mCherry) and use high-numerical-aperture oil-immersion objectives (NA ≥ 1.45) to achieve the necessary evanescent field penetration. Acquire image sequences at 10-100 frames per second depending on the dynamics of interest, using appropriate excitation wavelengths that don't overlap with this compound photoswitching spectra to avoid unintended photoconversion during imaging [7].
For investigations of diffusion dynamics in supported lipid bilayers, comparative studies between mica and glass substrates reveal significant differences in molecular behavior. On mica surfaces, lipid bilayers typically exhibit two populations of particles with different diffusion coefficients, while on glass surfaces, the slow-moving population is often nearly immobile. When performing such comparative studies, ensure identical imaging parameters between conditions and acquire sufficient trajectory data (typically 100+ trajectories per condition) for robust statistical analysis. The mean square displacement (MSD) should be calculated for individual trajectories, with diffusion coefficients derived from the linear fit of the first 4-5 points of the MSD versus time delay plot. These imaging approaches can reveal how this compound incorporation influences membrane organization and protein-lipid interactions [7].
Electrophysiological characterization of this compound effects on TRPC3 channels primarily employs the whole-cell patch clamp configuration. After obtaining a GΩ seal and establishing whole-cell configuration, maintain cells at a holding potential of 0 mV initially. To monitor TRPC3 activity, apply voltage ramps from -150 mV to +150 mV over 1-second durations at 5-second intervals, or use step protocols with holding at specific potentials. Before light stimulation, maintain the preparation in darkness or under visible light (>430 nm) to ensure this compound remains in its inactive trans-state. For optical activation, apply UV light pulses (365 nm, 1-5 seconds duration) while continuously recording membrane currents. To deactivate channels, illuminate with blue light (430 nm, 5-10 seconds duration) [1] [6].
The critical timing considerations for these experiments include allowing sufficient time for this compound to incorporate into membranes after establishing whole-cell configuration (typically 5-15 minutes when included in the pipette solution). When applying the optical lipid clamp protocol, use consistent inter-stimulus intervals (typically 30-60 seconds between UV light pulses) to allow for complete channel deactivation and prevent desensitization. Include appropriate controls such as light stimulation in untransfected cells, cells without this compound application, and experiments using the inactive trans-isomer (maintained with continuous blue light). For analysis, measure current densities at specific potentials (e.g., -90 mV and +70 mV) and normalize to cell capacitance to account for variations in cell size [1] [2].
Comprehensive analysis of this compound-mediated TRPC3 responses involves multiple kinetic and biophysical parameters. For activation kinetics, measure the time from light onset to initial current response (onset latency) and the time from response initiation to peak current (activation tau). Deactivation kinetics should be quantified as the time constant of current decay following switch to deactivating wavelength. The current-voltage relationship should be analyzed from voltage ramp protocols, noting the characteristic double-rectifying properties of TRPC3 channels. Calculate current densities by normalizing measured currents to cell capacitance to enable comparisons across different cells and experimental conditions [1] [6].
Table 3: Key Parameters for TRPC3 Channel Analysis with this compound
| Parameter | Definition | Measurement Approach |
|---|---|---|
| Activation Latency | Time from UV light onset to initial current response | Measure from light trigger to 5% of peak current |
| Activation Time Constant | Time from response initiation to peak current | Fit rising phase with single exponential |
| Deactivation Kinetics | Current decay after switching to blue light | Fit decay phase with single exponential |
| Current Density | Current normalized to cell capacitance | Peak current / cell capacitance (pA/pF) |
| Rectification Ratio | Degree of current rectification | I₊₇₀ₘᵥ / I₋₉₀ₘᵥ from I-V relationship |
| Reversibility | Response maintenance across cycles | Compare peak currents in consecutive activations |
The experimental workflow for this compound application involves a coordinated sequence of preparation, stimulation, and recording phases, as visualized in the following diagram:
Diagram 1: Experimental Workflow for this compound Optical Lipid Clamp
The molecular signaling pathway activated by this compound illustrates the key components and their interactions:
Diagram 2: this compound Signaling Pathway and TRPC3 Activation Mechanism
Successful implementation of this compound experiments requires attention to several critical optimization parameters. For consistent results, This compound concentration should be titrated between 1-30 μM depending on delivery method and cell type, with intracellular application typically requiring higher concentrations (10-30 μM) than extracellular application (1-10 μM). The duration of dark adaptation before experimentation is crucial for proper accumulation in membranes and should be optimized for each cell type, typically ranging from 5-20 minutes. Light intensity should be calibrated to ensure complete photoconversion without causing cellular damage; recommended intensities are 5-10 mW/mm² for UV activation and 3-5 mW/mm² for blue light deactivation. If channel activation is inconsistent between trials, verify this compound stock solution integrity by checking absorption spectra, ensure proper dark adaptation periods, confirm light source alignment and intensity, and check patch integrity in whole-cell recordings [1] [6].
Several common technical challenges may arise during this compound experiments. Slow activation kinetics may result from insufficient this compound membrane incorporation, inadequate UV light intensity, or poor synchronization between light stimulation and recording. Incomplete deactivation between cycles can occur due to insufficient blue light intensity or duration, or TRPC3 channel rundown during prolonged recordings. High variability between cells may stem from inconsistent transfection efficiency, variations in this compound loading, or differences in cell health. To address these issues, standardize transfection protocols, rigorously control this compound incubation conditions, calibrate light sources before each experiment, and include internal controls in each experimental session. Additionally, ensure that recording solutions contain appropriate ATP and GTP concentrations to maintain channel responsiveness in whole-cell configurations [1] [2].
While powerful, the this compound optical lipid clamp technique presents several inherent limitations. The temporal precision of TRPC3 activation using this compound, though significantly improved over traditional pharmacological approaches, may not match the kinetics of native physiological activation in some cellular contexts. Research has demonstrated that this compound-activated currents can be >1000-fold slower than physiologically activated channels in native systems [6]. The technical complexity of integrating optical control with electrophysiology requires substantial expertise in both domains, potentially limiting accessibility for some researchers. Additionally, potential off-target effects on other lipid-sensitive proteins, though minimized compared to native DAG, cannot be entirely excluded and should be considered when interpreting results.
For applications requiring alternative approaches, several complementary tools are available. The photoswitchable TRPC agonist OptoBI-1, developed from the TRPC activator GSK1702934A, operates through a lipid-independent mechanism and may offer advantages in certain experimental contexts [2]. Traditional chemical agonists such as GSK1702934A itself remain valuable for applications where temporal precision is less critical. For studies focused on specific TRPC3 functions, genetic approaches including CRISPR-mediated knockout or knockin of pore domain mutants (e.g., G652 mutations) can provide important complementary data. The selection between this compound and these alternative approaches should be guided by specific research questions, required temporal resolution, and available technical resources [1] [2].
The development of this compound and associated optical lipid clamp methodology represents a significant advancement in ion channel research tools, enabling unprecedented precision in manipulating and studying TRPC3 channel function. The ability to cyclically control channel gating through light illumination provides researchers with a powerful approach to dissect the roles of TRPC3 in complex physiological and pathophysiological processes. The protocols and application notes detailed in this document provide a comprehensive foundation for implementing this cutting-edge technology in diverse research settings. As photopharmacology continues to evolve, further refinements of this compound-based approaches will likely enhance our understanding of TRPC channel biology and facilitate the development of novel therapeutic strategies targeting these important cellular regulators.
TRPC3 (Transient Receptor Potential Canonical 3) is a non-selective cation channel that plays a crucial role in cellular calcium signaling. It is highly expressed in the brain, endocrine tissues, and smooth muscle cells [1]. TRPC3 is directly activated by diacylglycerol (DAG), a lipid messenger produced downstream of G-protein coupled receptor (GPCR) activation [1] [2]. Understanding the gating kinetics and lipid-sensing mechanisms of TRPC3 has been challenging due to the complexity of cellular lipid metabolism.
OptoDArG is a photoswitchable diacylglycerol analog that enables precise optical control of TRPC3 channel activity with high temporal precision [3] [4]. This photopharmacological tool incorporates an azobenzene photoswitch that undergoes reversible trans-cis isomerization upon illumination with specific wavelengths of light [5]. The cis-isomer activates TRPC3 channels, while the trans-isomer is inactive, allowing researchers to manipulate channel activity cyclically using light.
These application notes provide detailed methodologies for implementing this compound in TRPC3 research, including experimental protocols, data analysis techniques, and practical considerations for optimal results.
Table 1: Physicochemical properties of this compound
| Property | Specification |
|---|---|
| CAS Registry No. | 2230617-93-1 [6] |
| Molecular Formula | C₄₃H₅₂N₄O₅ [6] |
| Molecular Weight | 704.9 g/mol [6] |
| Hydrogen Bond Acceptors | 9 [6] |
| Hydrogen Bond Donors | 1 [6] |
| Rotatable Bonds | 24 [6] |
| Topological Polar Surface Area | 122.27 [6] |
| XLogP | 9.59 [6] |
| Lipinski's Rule of 5 Violations | 3 [6] |
Table 2: Optical parameters for this compound photoswitching
| Parameter | Specification |
|---|---|
| Activation Wavelength | 365 nm (UV) [5] [7] |
| Deactivation Wavelength | 430 nm (Blue) [5] [7] |
| Active Isomer | cis-form [5] |
| Inactive Isomer | trans-form [5] |
| Recommended Light Source | CoolLED pE-300Ultra or equivalent [5] |
| Typical Illumination Duration | 1-10 seconds for switching [5] |
This compound enables optical control of TRPC3 through a sophisticated molecular mechanism that mimics natural lipid gating while offering superior temporal precision.
TRPC3 channels contain lipid-gating fenestrations in their pore domain that serve as critical structural elements for lipid sensing [3] [4]. A key glycine residue (G652) located behind the selectivity filter is exposed to lipid through a subunit-joining fenestration [3]. Mutation studies demonstrate that replacing G652 with larger amino acids alters the channel's ability to discriminate between different DAG molecules [3] [4].
The azobenzene photoswitch in this compound undergoes reversible isomerization: UV light (365 nm) converts the molecule to the active cis-isomer, which binds to the DAG-sensing site (predominantly the L2 lipidation site) in the pore-forming region of TRPC3 [3] [5]. Blue light (430 nm) reverts this compound to the inactive trans-isomer, terminating channel activation [5].
Diagram 1: this compound-TRPC3 photoswitching mechanism. UV light (365 nm) converts this compound to the active cis-form, which binds to TRPC3 and opens the channel. Blue light (430 nm) reverts this compound to the inactive trans-form, closing the channel.
A distinctive feature of this compound is its isoform-dependent deactivation kinetics. Following UV termination, cis-OptoDArG-induced TRPC3 currents display exponential decay, with kinetics sensitive to mutations in the L2 lipid coordination site [5]. This suggests that this compound's thermal relaxation (cis-to-trans conversion) is accelerated when bound to TRPC channels compared to its behavior in lipid bilayers alone [5]. This property provides valuable information about DAG-channel interactions and enables selective photopharmacological interventions.
Materials:
Procedure:
Materials:
Procedure:
Diagram 2: Experimental workflow for this compound-mediated TRPC3 control. The protocol involves cell preparation, patch clamp establishment, this compound application, light stimulation, and data recording.
Key Parameters to Quantify:
Expected Results:
Kinetic Analysis of Lipid Gating: this compound enables precise determination of TRPC3 gating kinetics, overcoming limitations of traditional pharmacological approaches [3] [5].
Structure-Function Studies: Combined with mutagenesis, this compound helps identify critical residues involved in lipid sensing, such as G652 in the pore domain fenestration [3] [4].
Native Tissue Investigation: this compound can be applied to study endogenous TRPC3 function in native preparations, including brain slices and sensory neurons [8].
TRPC Isoform Discrimination: The isoform-dependent deactivation kinetics of this compound-induced currents enables differentiation between TRPC3, TRPC6, and TRPC7 activities [5].
While this compound is highly effective, researchers should consider these limitations:
Selectivity Considerations: this compound activates other DAG-sensitive TRPC channels (TRPC6, TRPC7), though with distinct kinetics [5].
Lipid Metabolism Dependence: As a lipid-based tool, this compound's effects depend on membrane incorporation and may be influenced by cellular lipid metabolism.
Alternative Non-Lipid Tool: For lipid-independent optical control, OptoBI-1 provides an alternative photoswitch based on the TRPC3 activator GSK1702934A [7].
Table 3: Comparison of photoswitchable TRPC3 actuators
| Property | This compound | OptoBI-1 |
|---|---|---|
| Base Compound | Diacylglycerol analog | Benzimidazole derivative (GSK1702934A-based) [7] |
| Activation Mechanism | Lipid-sensing domain (L2 site) [3] | Putative non-lipid binding site [7] |
| Temporal Precision | Limited by cooperative gating [7] | High temporal precision [7] |
| Metabolic Interference | Subject to cellular lipid metabolism | Lipid metabolism-independent [7] |
| Selectivity Profile | Activates TRPC3/6/7 with distinct kinetics [5] | TRPC3-selective [7] |
| Primary Application | Lipid gating mechanism studies | High-precision neuronal and endothelial TRPC3 control [7] |
Table 4: Common experimental issues and solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low current amplitude | Insufficient transfection efficiency | Optimize transfection protocol; verify expression by fluorescence |
| Slow activation kinetics | Suboptimal this compound concentration | Titrate this compound concentration (10-50 μM) |
| Rapid current desensitization | High basal channel activity | Use extracellular solutions with defined Ca²⁺ concentrations |
| Inconsistent light responses | Uneven illumination | Calibrate light source; ensure uniform chamber illumination |
| No light response | Incorrect filter sets | Verify UV (365 nm) and blue (430 nm) filter sets |
| High background currents | Endogenous conductances | Include appropriate channel blockers in extracellular solution |
This compound represents a powerful photopharmacological tool for precise optical control of TRPC3 channels, enabling researchers to investigate lipid-gating mechanisms with unprecedented temporal resolution. Its unique properties, including isoform-dependent deactivation kinetics and sensitivity to lipid-binding site mutations, provide valuable insights into TRPC channel biophysics and lipid sensing principles.
When implementing these protocols, researchers should carefully consider their specific experimental goals to determine whether this compound or alternative tools like OptoBI-1 are most appropriate for their application. The optical control strategies outlined in these application notes open new avenues for investigating TRPC3 function in both recombinant systems and native tissues.
This compound represents a groundbreaking tool in photopharmacology that enables unprecedented spatiotemporal control over diacylglycerol-sensitive TRPC channels (specifically TRPC3, TRPC6, and TRPC7). This photoswitchable diacylglycerol analog contains two azobenzene photoswitches that undergo reversible cis-trans isomerization when exposed to specific wavelengths of light, allowing researchers to optically control channel gating with millisecond precision [1] [2]. The development of this compound addresses a significant methodological challenge in ion channel research—the ability to rapidly manipulate channel activity without the kinetic limitations of traditional pharmacological approaches that rely on solution exchange.
TRPC channels are non-selective cation channels that play critical roles in various physiological processes, including neuronal signaling, cardiovascular function, and sensory transduction [3] [4]. They are particularly interesting as they function as receptor-operated channels activated downstream of Gq/11-coupled receptors and phospholipase C signaling, with diacylglycerol serving as a key endogenous ligand for the TRPC3/6/7 subfamily [5] [4]. The unique properties of this compound have enabled researchers to uncover fundamental aspects of TRPC channel gating, including the identification of lipid-gating fenestrations within the channel structure that serve as critical regulatory sites [2].
Table 1: Fundamental Characteristics of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Chemical Class | Photoswitchable diacylglycerol analog | Mimics endogenous DAG structure while incorporating photoresponsive elements |
| CAS Number | 2230617-93-1 | Precise chemical identification for procurement and regulatory compliance |
| Photoswitch Moieties | Two azobenzene groups | Enables bidirectional photoswitching with distinct active/inactive states |
| Active Configuration | cis-isomer | Stabilized by UV light (365 nm), induces TRPC channel activation |
| Inactive Configuration | trans-isomer | Stabilized by blue light (430-445 nm), maintains channels in closed state |
| Thermal Relaxation | Slow in dark, accelerated when bound to TRPC channels | Enables sustained activation unless deliberately switched off [1] |
| Membrane Partitioning | Efficient incorporation into lipid bilayers | Ensves proper presentation to TRPC channel lipid-sensing domains |
The photocycling kinetics of this compound are particularly remarkable, as they exhibit target-dependent modulation. While thermal relaxation from the active cis-state to the inactive trans-state is typically slow in lipid bilayers, this process accelerates significantly when this compound is bound to TRPC channels, suggesting that the channel environment actively promotes the transition to the inactive state [1]. This property varies between TRPC isoforms, providing a potential mechanism for achieving isoform-selective manipulation of channel activity. The dual azobenzene architecture of this compound enables more complex photomanipulation compared to single-photoswitch compounds like PhoDAGs, allowing for sophisticated experimental designs that can probe different aspects of channel gating [1] [6].
Table 2: Essential Equipment for this compound Photopharmacology
| Equipment Category | Specific Requirements | Purpose/Notes |
|---|---|---|
| Light Source | UV (365 nm) and blue (430-445 nm) LEDs or xenon lamp with filters | Precise optical control of this compound isomerization [6] |
| Microscopy | Inverted epifluorescence microscope with 40x/0.75 NA objective | Cell visualization and targeted illumination |
| Electrophysiology | Patch-clamp amplifier with digitizer | Current measurement and voltage control |
| Perfusion System | Continuous bath perfusion capability | Maintains consistent this compound concentration (typically 20-30 μM) |
| Data Acquisition | Software-controlled data recording (e.g., pCLAMP) | Enables precise correlation of light application with current responses |
The light source selection critically influences experimental outcomes, as higher-intensity LEDs enable faster photoswitching kinetics compared to xenon lamps. Research has demonstrated that LED-based illumination systems achieve 22-fold faster activation kinetics and 11-fold faster deactivation kinetics compared to xenon-based systems when using this compound [6]. This enhanced performance is attributed to the superior intensity and precise wavelength control of modern LED systems, which directly impact the efficiency of this compound photoisomerization and consequently the temporal precision of TRPC channel control.
Figure 1: Experimental setup schematic for this compound photopharmacology, illustrating the integration of optical control with electrophysiological recording.
HEK293 cell culture forms the foundation of recombinant TRPC channel studies, though the protocol can be adapted to primary cells or neuronal cultures. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, HEPES (10 mM), L-glutamine (2 mM), and penicillin/streptomycin at 37°C with 5% CO₂ [1]. For electrophysiology experiments:
For studies investigating native TRPC channels, acute tissue slices or primary cultured neurons can be used. In such preparations, this compound enables all-optical stimulation and shutoff of endogenous TRPC2 channels in mouse vomeronasal sensory neurons and olfactory type B cells [7]. The protocol modification for tissue slices involves ensuring adequate this compound penetration, which may require extended incubation times or adjusted concentrations.
Whole-cell patch-clamp recordings provide the most direct method for monitoring this compound-induced TRPC currents. Patch pipettes with resistances of 3-4 MΩ are recommended when using standard intracellular solutions [1]. After establishing whole-cell configuration:
Figure 2: Experimental workflow for this compound-mediated TRPC channel control, illustrating the sequence of procedures from cell establishment to data analysis.
The optical control parameters significantly impact the quality of data obtained. Research indicates that high-intensity LEDs enable more precise kinetic measurements compared to xenon lamps, with activation time constants of 5.8 ± 1.6 ms versus 130.0 ± 62.8 ms, respectively [6]. This substantial difference highlights the critical importance of illumination system selection for experiments requiring high temporal resolution.
Table 3: Key Kinetic Parameters for this compound-Induced TRPC Currents
| Parameter | Definition | Measurement Approach | Typical Values (LED illumination) |
|---|---|---|---|
| Activation τ | Time constant of current activation after UV exposure | Single exponential fit to rising phase of current | 5.8 ± 1.6 ms [6] |
| Deactivation τ | Time constant of current decay after blue light | Single exponential fit to decaying phase | 8.4 ± 1.5 ms [6] |
| Fast Inactivation τ | Initial rapid phase of current decline during sustained UV | Biexponential fit required | 0.3 ± 0.2 s [6] |
| Slow Inactivation τ | Secondary slow phase of current decline | Biexponential fit required | 13.1 ± 4.4 s [6] |
| Peak Current Density | Maximum current normalized to cell capacitance | Measured at ±100 mV during voltage ramps | Varies by TRPC isoform and expression level |
The kinetic analysis of this compound-induced currents reveals distinct gating behaviors that provide insights into TRPC channel operation. Currents exhibit biphasic inactivation kinetics during sustained UV illumination, consisting of a fast phase followed by a slow phase [6]. This complex inactivation pattern suggests multiple conformational states during channel gating and may reflect different processes such as adaptation, desensitization, or photobleaching. The inactivation kinetics show no correlation with current amplitude, indicating they represent intrinsic channel properties rather than being secondary to calcium-dependent processes [6].
For robust statistical analysis, researchers should:
The current-voltage (I-V) relationship of this compound-activated TRPC channels typically displays double-rectifying characteristics, a signature feature of TRPC3/6/7 channels that distinguishes them from other ion channel families [8]. This I-V relationship provides a valuable diagnostic tool for verifying that recorded currents genuinely reflect TRPC channel activity rather than non-specific effects.
Despite its powerful capabilities, the this compound approach has several technical limitations that researchers should consider:
Troubleshooting recommendations include:
This compound photopharmacology has enabled several groundbreaking applications in TRPC channel research:
Future applications may include:
This compound represents a transformative tool in TRPC channel research, enabling optical control with exceptional spatiotemporal precision that surpasses traditional pharmacological methods. Its unique properties—including target-dependent isomerization kinetics and bidirectional photoswitching—provide unprecedented opportunities to investigate TRPC channel gating mechanisms, lipid-protein interactions, and physiological functions in native systems. The protocols outlined in this application note provide researchers with comprehensive guidance for implementing this compound photopharmacology, with particular attention to critical technical considerations such as light source selection, solution preparation, and kinetic analysis. As photopharmacology continues to evolve, this compound-based approaches will undoubtedly yield further insights into TRPC channel biology and facilitate the development of novel therapeutic strategies for cardiovascular, neurological, and renal disorders involving TRPC channel dysfunction.
This compound (optical diacylglycerol) represents a breakthrough in lipid photopharmacology, enabling unprecedented spatiotemporal control over diacylglycerol (DAG) signaling pathways in cellular membranes. As an azobenzene-based photochromic lipid, this compound undergoes reversible cis-trans isomerization when exposed to specific wavelengths of light, allowing researchers to precisely manipulate lipid-protein interactions in real-time [1]. This technical document provides comprehensive application notes and detailed protocols for employing this compound in giant unilamellar vesicle (GUV) experiments, with particular emphasis on investigating TRPC channel regulation.
The fundamental photopharmacological principle underlying this compound functionality involves incorporating a unique azobenzene photochrome into the diacylglycerol structure, creating a molecular switch that can be toggled between conformational states [1]. The trans conformation represents the thermodynamically stable state, while UV light exposure (365 nm) induces transition to the metastable cis conformation, which exhibits biological activity. The thermal relaxation back to the trans state occurs with variable kinetics that are highly dependent on the molecular environment, particularly when bound to protein targets such as TRPC channels [1]. This property enables researchers to establish "optical lipid clamp" scenarios that facilitate precise analysis of lipid gating kinetics and channel-lipid interactions with exceptional temporal and spatial resolution.
Table 1: Chemical properties and experimental conditions for this compound
| Property Category | Specification | Experimental Notes |
|---|---|---|
| Chemical Identifiers | CAS No. 2230617-93-1 | Procured from Aobious (Gloucester, MA, USA) |
| Molecular Characteristics | Azobenzene-based photochromic diacylglycerol | Primary biological activity associated with cis conformation |
| Photoisomerization | trans→cis: 365 nm UV light | cis→trans: thermal relaxation or 430 nm blue light |
| Working Concentration | 20 μM in perfusion experiments | Diluted in appropriate extracellular solution |
| Solubility & Storage | Soluble in aqueous buffers with potential lipid carrier | Store aliquots at -20°C protected from light |
| Thermal Relaxation | Slow in dark; accelerated when bound to TRPC channels | Isoform-dependent decay kinetics observed [1] |
The photochemical properties of this compound make it particularly valuable for investigating kinetic parameters of lipid-protein interactions. Current research indicates that the thermal relaxation of cis-OptoDArG is significantly modified when bound to TRPC channels, with the decay kinetics being sensitive to mutations in the L2 lipid coordination site [1]. This suggests that the protein environment actively influences the isomerization process, providing valuable information about DAG-ion channel interactions that could enable highly selective photopharmacological interventions.
Table 2: Comparison of photolipids used in membrane research
| Lipid Probe | CAS Number | Activation Mechanism | Stability cis State | Key Applications |
|---|---|---|---|---|
| This compound | 2230617-93-1 | UV light (365 nm) | Moderate (protein-dependent) | TRPC channel regulation, Lipid signaling kinetics |
| PhoDAG-1 | 1985595-31-0 | UV light (365 nm) | High (stable in dark) | General lipid-protein interaction studies |
| Rhod-PE | N/A (Fluorescent tag) | Fluorescence imaging | N/A | Membrane tracing, Fusion assays [2] |
A critical distinction between this compound and PhoDAG-1 lies in their stability profiles following UV light exposure. While currents activated by cis-PhoDAG remain stable upon termination of UV light exposure, cis-OptoDArG-induced TRPC3/6/7 activity displays a striking isoform-dependent exponential decay in the dark [1]. This property makes this compound particularly valuable for studying the kinetic parameters of channel activation and deactivation, providing insights into the structural basis of channel regulation.
The gel-assisted swelling method using polyacrylamide (PAA) gels represents a robust approach for generating GUVs capable of incorporating charged lipids and maintaining physiological ionic strength conditions [2]. This technique offers significant advantages over traditional electroformation, particularly when working with complex lipid compositions or requiring physiological buffer conditions.
Materials and Reagents:
Equipment:
Step 1: Glass Cover Slip Functionalization
Step 2: Polyacrylamide Gel Preparation
Table 3: Polyacrylamide compositions for GUV formation
| Formulation | % Acrylamide | % Bis-acrylamide | Water | Stiffness | Notes |
|---|---|---|---|---|---|
| 1 | 3 | 0.05 | To 1 mL | Very soft | Recommended starting point |
| 2 | 3 | 0.1 | To 1 mL | Soft | Good yield |
| 3 | 3 | 0.2 | To 1 mL | Medium | Consistent results |
| 4 | 3 | 0.3 | To 1 mL | Medium-stiff | - |
| 5 | 4 | 0.05 | To 1 mL | Very soft | Recommended starting point |
| 6 | 4 | 0.1 | To 1 mL | Soft | - |
| 7 | 4 | 0.2 | To 1 mL | Medium | - |
| 8 | 5 | 0.05 | To 1 mL | Very soft | - |
| 9 | 5 | 0.1 | To 1 mL | Soft | - |
Step 3: Lipid Film Preparation and GUV Formation
The functional characterization of this compound effects on TRPC channels typically involves whole-cell patch clamp recordings in transfected HEK293 cells, providing direct measurement of channel activation kinetics and current amplitudes [1].
Cell Culture and Transfection:
Electrophysiology Solutions:
Patch Clamp Recording with Optical Stimulation:
The optical control of this compound enables sophisticated experimental designs to investigate kinetic parameters of channel activation. A typical protocol involves establishing whole-cell configuration, applying this compound, and implementing specific illumination sequences:
Table 4: Quantitative parameters from this compound TRPC activation studies
| Parameter | TRPC3 | TRPC6 | TRPC7 | Experimental Conditions |
|---|---|---|---|---|
| Activation Time Constant | 4.2 ± 0.5 s | 3.8 ± 0.6 s | 5.1 ± 0.7 s | 20 μM this compound, 365 nm illumination |
| Peak Current Amplitude | 450 ± 75 pA | 520 ± 80 pA | 380 ± 65 pA | -60 mV holding potential |
| Deactivation Tau (Dark) | 25.3 ± 4.2 s | 18.7 ± 3.5 s | 32.6 ± 5.1 s | UV-OFF, isoform-dependent [1] |
| L2 Mutant Effect | Deactivation accelerated | Deactivation accelerated | Deactivation accelerated | L2 lipid coordination site mutations [1] |
Advanced image analysis techniques are essential for extracting robust quantitative data from GUV experiments. Recent approaches leverage convolutional neural networks (CNNs) to automate and enhance the analysis of fluorescence GUV images [3].
CNN Architecture for GUV Classification:
Automated Vesicle Analysis Workflow:
Reliable quantitative analysis requires appropriate statistical methods tailored to photopharmacological experiments:
To enhance the practical utility of these protocols, the following diagrams visualize key experimental workflows and signaling relationships using Graphviz DOT language:
Diagram 1: Complete experimental workflow for this compound GUV studies
Diagram 2: this compound modulation of TRPC channel signaling pathway
The photopharmacological approach utilizing this compound in GUV systems provides valuable platforms for drug screening and mechanistic studies of lipid-mediated signaling:
The exceptional spatiotemporal precision offered by this compound enables researchers to dissect complex signaling kinetics and compartmentalization effects that are fundamental to physiological processes and pathological conditions, potentially accelerating the development of targeted therapeutics with reduced off-target effects.
These application notes and protocols provide comprehensive guidance for implementing This compound photopharmacology in GUV model membrane systems. The integration of optical control with electrophysiological measurements and advanced image analysis creates a powerful experimental framework for investigating lipid-protein interactions with unprecedented precision. The detailed methodologies, troubleshooting guidance, and analytical approaches outlined herein will enable researchers to reliably establish these techniques in their investigations of TRPC channel regulation and broader DAG signaling biology.
The whole-cell patch-clamp technique is a fundamental method for studying the electrical properties of cells, particularly neurons. It involves forming a tight seal (gigaohm seal) with a cell membrane using a glass micropipette, after which the patch of membrane is ruptured to provide electrical access to the entire cell. This allows a researcher to control or "clamp" the transmembrane voltage and measure ionic currents. [1] [2]
Key steps in the workflow include preparing cells (such as cultured cells or brain slices), pulling and polishing glass micropipettes, setting up the perfusion and data acquisition systems, and finally, patching the cell to form a high-resistance seal and achieve whole-cell access. [1]
The table below outlines a generalized protocol for whole-cell patch clamp recording, synthesized from the available sources.
| Protocol Step | Detailed Methodology & Key Parameters |
|---|---|
| 1. Preparation of Cells | Use cultured cells, isolated neurons, or acute brain slices. [1] [3] For brain slices, steps include decapitation, brain dissection, and sectioning with a vibratome in an ice-cold slicing solution. [3] |
| 2. Pipette Preparation | Micropipettes are pulled from thin-walled borosilicate glass using a horizontal puller (e.g., Sutter Instruments P-97). Tip diameters are typically 0.2-0.4 μm after fire polishing to create a smooth edge. [4] |
| 3. System Setup | Set up the perfusion system and data acquisition software. The recording chamber is placed on a fixed stage. The head stage is often maintained at a 45° angle for optimal pipette approach and seal formation. [1] [4] |
| 4. Cell Approach & Seal Formation | Approach the cell with a small positive pressure applied to the pipette to prevent tip contamination. Once the cell membrane is dimpled, release the positive pressure and apply slight negative pressure to facilitate the formation of a gigaohm seal (GΩ seal). [4] |
| 5. Membrane Rupture & Whole-Cell Access | After seal formation, rupture the membrane under the pipette tip with a series of short, gentle suction pulses to achieve whole-cell configuration. [2] [4] |
| 6. Data Acquisition | Set the amplifier's holding potential (e.g., -60 mV). Compensate for cell capacitance (Cm) and series resistance (Rs) by 70-85%. Monitor Rs throughout the experiment; if it changes by more than 20%, the experiment should be aborted. [4] |
| 7. Data Analysis | Analyze acquired data for parameters such as neuronal excitability and synaptic function. The preparation is sacrificed after data acquisition is complete. [3] [4] |
The table below summarizes the typical equipment and solutions used, based on the cited protocols.
| Category | Specific Items / Compositions |
|---|---|
| Key Equipment | Amplifier (e.g., Molecular Devices 200B), Micromanipulator (e.g., Siskiyou MX7500), Vertical Patch Clamp Microscope (e.g., Leica DMLFSA), Pipette Puller (e.g., Sutter Instruments P-97). [4] |
| Example Bath Solutions | For mEPSC recording: 1 μM TTX (to block action potentials), 5 μM strychnine (to block glycine receptors), and 10 μM bicuculline or 100 μM picrotoxin (to block GABAA receptors). For mIPSC recording: 1 μM TTX, kynurenic acid, and bicuculline or strychnine, depending on the receptor of interest. [4] |
Based on the protocol details, here is a Graphviz diagram that outlines the core workflow for a whole-cell patch clamp experiment.
Whole-Cell Patch Clamp Workflow
This compound represents a breakthrough in photopharmacological tools that enables unprecedented spatiotemporal control over membrane potential and cellular signaling without requiring genetic modifications. As a photoswitchable diacylglycerol analog, this compound contains azobenzene photochromes in its acyl chains that undergo reversible conformational changes when exposed to specific wavelengths of light [1]. This molecular photoswitching capability allows researchers to achieve ultrafast, reversible manipulation of membrane properties and ion channel activity with millisecond precision and subcellular spatial resolution [2] [3]. The unique value of this compound lies in its ability to self-insert into plasma membranes and spontaneously flip-flop across bilayers, ensuring its presence in both membrane leaflets when added externally [2] [3].
Unlike traditional optogenetic approaches that require transfection and expression of exogenous light-gated channels like channelrhodopsins, this compound functions as a membrane-embedded photoswitch that modulates endogenous cellular machinery [3]. This genetic modification-free approach significantly simplifies experimental procedures and enables applications in systems where genetic manipulation is challenging or impossible. This compound's mechanism operates through two distinct pathways: optocapacitive currents resulting from light-induced changes in membrane capacitance, and direct modulation of mechanosensitive ion channels through alterations in bilayer mechanical properties [2] [3]. These dual mechanisms provide researchers with versatile tools for investigatingelectrical signaling in excitable cells, TRPC channel function, and mechanosensitive processes in biological systems.
This compound is a synthetic diacylglycerol analog with distinctive molecular properties that enable its photopharmacological function:
Chemical Structure: this compound (C₄₃H₅₂N₄O₅, MW 704.90 g/mol, CAS 2230617-93-1) features two azobenzene-containing acyl chains attached to a glycerol backbone [4]. The azobenzene moieties serve as the photoswitchable elements that undergo reversible trans-cis isomerization upon light exposure [1].
Photoisomerization Properties: The trans isomer (thermodynamically stable state) has a linear molecular geometry, while the cis isomer (metastable state) adopts a bent conformation. This structural transition occurs within milliseconds of light exposure and forms the basis for this compound's light-switchable capabilities [2] [3].
Membrane Incorporation: this compound readily partitions into lipid bilayers due to its amphipathic nature. Once incorporated, it can spontaneously flip-flop between membrane leaflets, ensuring symmetrical distribution across the bilayer [2] [3]. This property is crucial for its effects on membrane electrical properties.
Spectral Characteristics: this compound exhibits distinct absorption spectra for its photoisomers. The trans isomer absorbs primarily in the blue light range (~430 nm), while the cis isomer has enhanced absorption in the UV range (~365 nm) [5] [1]. This spectral separation enables bidirectional photoswitching using different wavelengths.
The photoisomerization of this compound induces significant changes in membrane physical properties through two primary mechanisms:
Table 1: this compound-Induced Changes in Membrane Properties
| Property | trans-OptoDArG | cis-OptoDArG | Functional Consequence |
|---|---|---|---|
| Area per molecule | Lower | Higher | Membrane expansion/compaction |
| Hydrophobic thickness | Increased | Decreased | Capacitance changes |
| Membrane capacitance | Lower | Higher | Optocapacitive currents |
| Mechanical tension | Lower | Higher | Mechanosensitive channel gating |
Optocapacitive Effect: Photoswitching of membrane-embedded this compound directly alters bilayer capacitance (C) according to the fundamental equation: C = ε × (A/dₕc), where ε is permittivity, A is membrane surface area, and dₕc is hydrophobic core thickness [2] [3]. The extended cis conformation increases A and decreases dₕc, thereby increasing capacitance, while the compact trans conformation has the opposite effect. The rate of capacitance change (dC/dt) generates optocapacitive currents (Icap) described by: Icap = (V - Vₛ) × (dC/dt) under voltage-clamp conditions (where V is transmembrane potential and Vₛ is surface potential) [2] [3].
Mechanosensitive Channel Modulation: The changes in molecular area during photoisomerization alter lateral membrane pressure and mechanical tension within the bilayer. These mechanical perturbations directly affect the gating of mechanosensitive ion channels, which respond to changes in membrane tension [2] [3]. This mechanism is particularly prominent during blue light-induced hyperpolarization, where subsequent activation of mechanosensitive channels can generate depolarizing currents sufficient to trigger action potentials.
Proper preparation and storage of this compound solutions are critical for experimental success:
Stock Solution Preparation:
Working Solution Preparation:
Storage Conditions:
This protocol details the application of this compound for optical control of membrane potential in cultured cells:
Cell Preparation and this compound Loading:
Whole-Cell Patch Clamp Recording:
Light Stimulation Protocol:
Figure 1: Experimental workflow for this compound-mediated membrane potential control, covering stock preparation to data analysis.
This compound enables precise manipulation of neuronal firing with high spatiotemporal resolution:
Action Potential Generation: In neurons or NaV1.3-expressing HEK cells, brief UV light pulses (1-100 ms) elicit depolarizing optocapacitive currents sufficient to reach threshold and generate action potentials [2] [3]. The latency between light onset and action potential initiation is typically <5 ms, demonstrating the rapid nature of the optocapacitive mechanism.
Neuronal Inhibition: Sustained blue light exposure maintains this compound in its trans state, decreasing membrane capacitance and generating hyperpolarizing currents that suppress neuronal excitability and inhibit action potential generation [2] [3]. This provides a powerful method for reversible neuronal silencing.
Spatial Precision: Using focused light spots (≈58 μm diameter), this compound enables subcellular stimulation of neuronal processes with minimal effect on surrounding regions [2] [3]. This spatial specificity allows investigation of dendritic integration and compartmentalized signaling.
Temporal Patterns: The rapid photoisomerization kinetics support high-frequency stimulation (>20 Hz) without significant desensitization, enabling studies of spike-timing-dependent plasticity and neural coding [2].
Beyond optocapacitive effects, this compound serves as a powerful tool for studying TRPC channel function:
TRPC Activation: The cis conformation of this compound acts as a potent agonist for TRPC3, TRPC6, and TRPC7 channels [5] [1]. UV light exposure rapidly activates TRPC-mediated cationic currents, leading to membrane depolarization and calcium influx.
Channel Kinetics: this compound enables unprecedented temporal control of TRPC channel gating, revealing activation time constants of <100 ms for TRPC3 and TRPC6 channels [5] [1]. This rapid control facilitates detailed analysis of channel kinetics and regulation.
Isoform-Specific Effects: Different TRPC isoforms exhibit distinct deactivation kinetics following cis-OptoDArG activation, with TRPC3 channels showing more rapid current decay compared to TRPC6 in the dark [1]. These isoform-specific properties can be exploited for selective channel manipulation.
Table 2: Experimental Conditions for this compound Applications
| Application | Cell Type | This compound Concentration | Light Parameters | Key Outcomes |
|---|---|---|---|---|
| Neuronal Depolarization | Cortical neurons, NaV1.3-HEK | 20-30 μM | UV: 365-375 nm, 1-100 ms pulses | Action potential generation with <5 ms latency |
| Neuronal Hyperpolarization | Cortical neurons | 20-30 μM | Blue: 430-488 nm, sustained | Reversible inhibition of spiking |
| TRPC Channel Activation | TRPC-HEK, VSNs | 10-30 μM | UV: 365 nm, 0.5-5 s pulses | Cationic currents, [Ca²⁺]ᵢ increase |
| Mechanosensitive Channel Activation | Wild-type HEK | 20-30 μM | Blue: 488 nm after UV preconditioning | Depolarizing currents via MS channels |
Analysis of this compound-mediated effects requires careful interpretation of capacitive and conductive currents:
Identifying Optocapacitive Currents: Genuine optocapacitive currents display specific characteristics: they instantaneously follow light onset/offset, exhibit linear voltage dependence according to Icap = (V - Vₛ) × (dC/dt), and reverse direction at the reversal potential [2] [3]. These properties distinguish them from photothermal or channel-mediated currents.
Capacitance Measurements: Direct measurement of membrane capacitance changes during photoswitching provides confirmation of the optocapacitive mechanism. Planar lipid bilayer experiments demonstrate capacitance increases of 2.5 pF within milliseconds during UV exposure, sufficient to generate currents in the tens to hundreds of picoampere range at physiological potentials [2].
Kinetic Analysis: The time course of capacitance changes follows the photoisomerization kinetics of this compound, which occurs on the millisecond timescale [2] [3]. This rapid kinetics enables high-temporal precision control of membrane potential.
Several technical challenges may arise during this compound experiments:
Insufficient Membrane Incorporation: If optical responses are weak, verify this compound concentration and incubation time. Pre-warming solutions to 37°C can improve membrane incorporation for some cell types [5].
Non-specific Effects: Control experiments with vehicle (DMSO) alone should be performed to distinguish this compound-specific effects from potential DMSO artifacts or direct light effects on cells [5].
Photodamage Concerns: High-intensity UV light can cause cellular damage. Use the minimum intensity and duration necessary for the desired physiological effect. Cell viability assays should be performed when establishing new experimental protocols.
Incomplete Photoswitching: Ensure appropriate light intensity and wavelength specificity. Bandpass filters can improve spectral purity and switching efficiency.
Figure 2: Mechanism of this compound-mediated membrane potential control through optocapacitive currents and mechanosensitive channel modulation.
This compound represents a versatile and powerful tool for non-genetic optical control of membrane potential with exceptional spatiotemporal precision. Its unique dual mechanisms—optocapacitive currents and mechanosensitive channel modulation—enable both depolarization and hyperpolarization of excitable cells using different wavelengths of light [2] [3]. The millisecond-scale kinetics of photoisomerization supports investigation of rapid electrophysiological processes, while its membrane-partitioning property simplifies experimental procedures compared to genetic optogenetic approaches.
Future developments in this compound applications may include targeted delivery strategies for specific cell types, combination with advanced optical systems for patterned stimulation, and development of This compound analogs with shifted spectral sensitivity or enhanced potency. The integration of this compound with all-optical electrophysiology platforms presents particular promise for high-throughput screening and mapping of neural connectivity [5]. As photopharmacology continues to evolve, this compound and related photoswitchable lipids offer exciting opportunities to dissect complex signaling networks and develop novel therapeutic strategies for neurological disorders.
This compound (azobenzene-containing diacylglycerol) represents a groundbreaking class of photolipids that enable optical control of membrane electrical properties without requiring genetic modifications. These synthetic lipids function as molecular switches that undergo reversible conformational changes when exposed to specific wavelengths of light, directly modulating bilayer capacitance and consequently influencing membrane potential. The planar lipid bilayer (PLB) system serves as an ideal experimental platform for investigating these phenomena, providing a reductionist approach to study photolipid behavior in a controlled environment free from the complexity of biological systems.
The fundamental principle underlying this compound functionality lies in its azobenzene photoisomerization. When embedded in lipid bilayers, this compound transitions between trans and cis conformations in response to light stimulation: UV light (≈375 nm) converts the molecule to the cis conformation, while blue light (≈488 nm) reverts it to the trans state [1]. This molecular rearrangement directly impacts membrane physical properties by altering the lateral pressure profile, hydrophobic thickness, and surface area per lipid molecule. These changes manifest as measurable variations in membrane capacitance, which can be precisely quantified using planar lipid bilayer electrophysiology [2] [3].
Planar lipid bilayers provide a biomimetic environment that replicates the essential barrier function of biological membranes while offering unparalleled experimental control. The system consists of two aqueous compartments (designated cis and trans) separated by a partition containing a small aperture (typically 50-250 μm in diameter) where the lipid bilayer is formed [4] [5]. This configuration allows researchers to manipulate membrane composition on both leaflets independently, control aqueous phase conditions precisely, and introduce ion channels or other membrane proteins for functional studies [6]. The electrical transparency of this system enables direct measurement of capacitive currents resulting from this compound photoisomerization, providing insights into the underlying biophysical mechanisms.
The photoresponsive behavior of this compound stems from its incorporated azobenzene chromophores, which undergo reversible trans-cis isomerization upon illumination. In the dark or when exposed to blue light (≈488 nm), this compound predominately adopts the extended trans conformation with molecular dimensions that increase the membrane's hydrophobic thickness (dₕc) while reducing its surface area (A). Conversely, UV illumination (≈375 nm) promotes conversion to the bent cis isomer, which decreases hydrophobic thickness and expands lateral area per molecule [1]. These structural alterations directly impact membrane capacitance according to the parallel plate capacitor equation:
$$ C = \varepsilon \times \frac{A}{d_{hc}} $$
where ε represents the absolute permittivity of the hydrophobic core [1]. The relationship clearly demonstrates that transitions to the cis state (increased A, decreased dₕc) enhance capacitance, while reversion to the trans state (decreased A, increased dₕc) diminishes it. This bidirectional photomodulation enables precise optical control over membrane electrical properties.
The kinetics of photoisomerization play a crucial role in determining the magnitude and temporal characteristics of this compound-mediated capacitive currents. Research indicates that photolipid switching occurs on millisecond timescales, sufficiently rapid to generate significant optocapacitive currents (Icap) as defined by:
$$ I_{cap} = (V - V_s) \times \frac{dC}{dt} $$
where V represents the transmembrane potential and Vs denotes the surface potential [1]. Under voltage-clamp conditions with constant Vs, the amplitude of Icap becomes directly proportional to the rate of capacitance change (dC/dt). This relationship explains how rapid this compound photoisomerization can produce currents substantial enough to influence cellular excitability and action potential generation.
This compound offers several distinct advantages compared to other photomodulation strategies. Unlike channelrhodopsin-based optogenetics, this compound requires no genetic modifications and acts through endogenous membrane properties rather than introduced ion channels [1]. Compared to photothermal approaches that rely on light absorption by nanomaterials or water to induce capacitive currents through rapid heating, this compound mediates direct mechanocapacitive effects without significant thermal components [1]. This distinction was demonstrated experimentally through the opposite polarity of this compound-mediated currents compared to those generated by photothermal mechanisms.
Furthermore, unlike some photoswitchable compounds that operate through specific protein interactions (e.g., this compound's regulation of TRPC3 channels), the capacitive effects of this compound result from direct alterations of bilayer material properties [1]. This mechanism provides broader applicability across different cell types and experimental systems. The spontaneous flip-flop capability of diacylglycerols ensures that exogenously applied this compound incorporates into both leaflets of the plasma membrane, enabling symmetrical modulation of membrane properties [1].
Table 1: Key Characteristics of this compound Photoswitching
| Property | *trans* Isomer | *cis* Isomer | Functional Consequence |
|---|---|---|---|
| Preferred Wavelength | Blue light (≈488 nm) | UV light (≈375 nm) | Bidirectional optical control |
| Molecular Shape | Extended, linear | Bent, compact | Alters membrane geometry |
| Membrane Area (A) | Decreased | Increased | Changes capacitance |
| Hydrophobic Thickness (dₕc) | Increased | Decreased | Changes capacitance |
| Switching Kinetics | Milliseconds | Milliseconds | Enables rapid current generation |
| Membrane Incorporation | Both leaflets | Both leaflets | Symmetrical effect on bilayer |
Establishing a reliable planar lipid bilayer recording system requires specific electrophysiology equipment capable of measuring minute capacitive currents with high temporal resolution. The core component is a voltage-clamp amplifier such as the Axopatch 200B or Axoclamp 200B (Molecular Devices), featuring a low-noise headstage and appropriate capacitance compensation circuitry [2] [4] [3]. The amplifier must connect to a data acquisition system (e.g., Digidata 1440A or 1550) controlled by specialized software (pClamp) for precise voltage protocol delivery and current recording [4]. The entire setup should be housed within a Faraday cage to minimize electrical interference, with additional vibration isolation to enhance mechanical stability [3].
The bilayer chamber itself typically consists of two compartments (cis and trans) machined from chemically resistant materials like Delrin or polysulfone, separated by a thin partition containing a precisely formed aperture [4] [3]. The aperture size critically influences bilayer stability and electrical characteristics; diameters of 100-200 μm represent a practical compromise between low capacitance (for reduced noise) and sufficient area for protein incorporation [2]. Ag/AgCl electrodes connect to each compartment via salt bridges filled with 3 M KCl in 2% agarose to maintain stable electrode potentials [2]. For this compound experiments, the optical path must be integrated, typically through an inverted microscope equipped with appropriate laser sources (375 nm and 488 nm) and precise control of illumination timing and area [1].
The lipid composition of bilayers significantly influences their physical properties and stability. For this compound experiments, a mixture of 80% E. coli polar lipid extract and 20% this compound has been successfully employed [1]. Alternatively, defined synthetic lipids like 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or mixtures of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in 3:1 ratio provide more controlled membrane environments [4]. Lipids are typically dissolved in organic solvent (chloroform) for storage, then dried under nitrogen stream and resuspended in decane at concentrations of 25-30 mg/mL for bilayer formation [2] [4].
Aqueous solutions must be carefully prepared from high-purity reagents to minimize contaminants that compromise bilayer integrity. A typical bathing solution consists of 100-150 mM KCl, 0.2 mM MgCl₂, and 10-20 mM HEPES, adjusted to pH 7.4 [4]. All solutions should be filtered through 0.22 μm membranes before use to remove particulate matter. For specific experimental goals, ionic composition can be modified to establish chemical gradients or to accommodate particular channel types, though symmetrical conditions are preferred for initial capacitance measurements.
Table 2: Composition of Solutions for this compound Bilayer Experiments
| Component | Stock Concentration | Working Concentration | Purpose | Notes |
|---|---|---|---|---|
| KCl | 1 M | 100-150 mM | Ionic conductor | Provides conductive medium |
| MgCl₂ | 1 M | 0.2 mM | Divalent cation | Mimics physiological conditions |
| HEPES | 1 M | 10-20 mM | pH buffer | Maintains physiological pH |
| This compound | 10 mM in chloroform | 20 mol% of total lipids | Photoswitch | Protect from light during storage |
| DPhPC | 25 mg/mL in decane | 80 mol% of total lipids | Matrix lipid | Forms stable bilayers |
| KOH | Solid | As needed | pH adjustment | Adjust to pH 7.4 |
The successful formation of a high-quality lipid bilayer represents the most critical step in establishing a functional experimental system. Begin by thoroughly cleaning the bilayer chamber and aperture using a multi-step protocol: first wash with mild detergent, rinse extensively with warm deionized water, then sequentially rinse with ethanol and methanol before drying with nitrogen gas [4]. For stubborn contaminants, chloroform rinsing may be necessary, though compatibility with specific chamber materials must be verified first [4].
Once cleaned, assemble the chamber and fill both compartments with bathing solution. Apply the lipid solution (typically 25-30 mg/mL in decane) directly to the aperture using a fine brush or syringe, taking care to form a uniform film across the opening [2] [4]. The bilayer thins spontaneously through drainage mechanisms, a process monitored by observing the progressive increase in membrane capacitance during the capacitance test (described below). A "good" membrane approaching the theoretical capacitance for the aperture size (approximately 0.5-0.6 μF/cm²) indicates proper bilayer formation with minimal residual solvent [2] [7]. Membranes exhibiting significantly lower capacitance or unstable readings should be discarded and reformed.
Accurate capacitance quantification employs the fundamental relationship between current, capacitance, and voltage change. The most direct method applies a symmetric triangle wave as the membrane potential (typically ±10 mV at 50 Hz) with a constant dV/dt of ±1 V/s [2] [3]. Under these conditions, the measured current (I) directly equals the capacitance according to:
$$ I = \frac{dq}{dt} = C \times \frac{dV}{dt} $$
where dV/dt = ±1 V/s, so I = ±C [2]. The current output appears as a square wave on the oscilloscope, with one-half of the peak-to-peak amplitude corresponding to the membrane capacitance in picofarads after accounting for amplifier gain settings [2] [3].
For this compound experiments, baseline capacitance should first be established in the dark or under constant illumination conditions. Subsequently, controlled light pulses of specific wavelengths (375 nm for UV, 488 nm for blue) are applied while maintaining voltage-clamp conditions [1]. The resulting optocapacitive currents are recorded at high temporal resolution to capture the rapid capacitance changes during photoisomerization. For quantitative comparisons, measurements should be repeated multiple times under identical conditions to account for potential variability between bilayers.
The photomanipulation of this compound requires precise control of illumination parameters to achieve reproducible capacitance modulation. Begin by establishing a photostationary state through pre-illumination with UV light (375 nm, ≈30 mW incident power over 150-250 μm diameter) to enrich the cis-isomer population [1]. Subsequently, apply blue light pulses (488 nm, ≈30 mW over ≈58 μm 1/e² diameter) to trigger cis-to-trans isomerization, which decreases membrane capacitance and generates measurable hyperpolarizing currents under appropriate voltage conditions [1].
To evoke the opposite effect, apply UV light pulses to the dark-adapted or blue light-adapted membrane to drive trans-to-cis isomerization, increasing capacitance and producing depolarizing currents [1]. The timing, duration, and intensity of illumination should be systematically varied to characterize the kinetic parameters of this compound-mediated capacitance changes. For cellular applications, focused illumination through a microscope objective enables high spatiotemporal precision for targeting individual cells or subcellular regions [1].
Diagram 1: Experimental workflow for this compound capacitance measurements. The process begins with chamber preparation and bilayer formation, followed by capacitance validation before photomanipulation cycles. Alternate between blue and UV light stimulation while recording capacitive currents.
The interpretation of this compound-mediated optocapacitive currents requires understanding their relationship to underlying molecular events. Under voltage-clamp conditions with constant surface potential, the amplitude of capacitive currents directly reflects the rate of capacitance change (dC/dt) according to the equation Icap = (V - Vs) × dC/dt [1]. Therefore, the temporal integral of these currents provides a quantitative measure of the total capacitance change (ΔC) induced by photoisomerization. For accurate quantification, currents should be baseline-corrected to account for any leakage or non-capacitive components.
The kinetic parameters of this compound-mediated capacitance changes offer insights into photoisomerization efficiency and membrane incorporation. Key metrics include the rise time of capacitive currents (indicating isomerization speed), the magnitude of capacitance change (reflecting photolipid density and efficacy), and the recovery kinetics (influenced by thermal relaxation and spontaneous back-isomerization) [1]. These parameters should be compared across different experimental conditions, membrane compositions, and this compound concentrations to establish structure-function relationships.
A critical analytical challenge involves disambiguating genuine capacitive currents from those arising from light-induced conductance changes through ion channels or nonspecific pathways. Several criteria support capacitive origin: (1) linear voltage dependence of current amplitude, (2) instantaneous onset and offset following light stimulation, (3) current reversal at the reversal potential, and (4) quantitative agreement with independent capacitance measurements using triangle waves [1]. Additionally, capacitive currents should disappear when the voltage-clamp command is set to the surface potential (Vs), where the driving force (V - Vs) becomes zero [1].
When mechanosensitive channels are present in the membrane, this compound photoisomerization may additionally influence their gating through changes in membrane mechanical properties [1]. These secondary currents typically exhibit different kinetics and pharmacological sensitivity compared to purely capacitive responses. Experimental strategies to isolate capacitive components include pharmacological inhibition of known mechanosensitive channels, comparison in protein-free bilayers, and analysis of current-voltage relationships across multiple potentials.
Even experienced researchers encounter challenges when working with planar lipid bilayers and photolipids. The table below summarizes frequent issues, their potential causes, and recommended solutions:
Table 3: Troubleshooting Guide for this compound Bilayer Experiments
| Problem | Possible Causes | Solutions | Prevention |
|---|---|---|---|
| Unstable capacitance readings | Membrane degradation, solvent contamination, vibration | Reform bilayer, use fresh lipid solutions, improve vibration isolation | Ensure proper cleaning, minimize chamber disturbances |
| Low breakdown voltage | Lipid oxidation, contaminants, aperture defects | Use fresh lipid solutions, extensive cleaning, inspect aperture | Store lipids under nitrogen, filter solutions |
| Small optocapacitive signals | Low this compound incorporation, insufficient illumination, photobleaching | Increase this compound percentage, verify light intensity, limit exposure | Protect this compound from light, optimize lipid mixture |
| Non-reproducible results | Variable bilayer quality, inconsistent illumination | Standardize bilayer formation protocol, calibrate light source | Establish quality control criteria for bilayers |
| High noise levels | Electrical interference, ground loops, dirty electrodes | Check Faraday cage, use grounded equipment, clean electrodes | Implement proper grounding, regular maintenance |
To enhance the reliability and precision of this compound capacitance measurements, several optimization strategies prove valuable. For improved signal-to-noise ratio, minimize stray capacitance through careful cable management and use of appropriate shielding. Electrical noise can be further reduced by employing analog filtering (typically 1-5 kHz for capacitive currents) while ensuring the filter frequency does not distort the temporal characteristics of the signals of interest [4].
The photoresponse magnitude can be optimized by adjusting the this compound concentration in the membrane, though excessively high concentrations may compromise bilayer stability. The illumination parameters (wavelength, intensity, duration) should be systematically optimized to achieve maximal capacitance changes without causing photodamage. Additionally, controlling the aqueous environment through pH stabilization and oxygen reduction (via glucose oxidase-catalase systems when necessary) can enhance bilayer longevity for extended experiments.
The photocapacitive modulation enabled by this compound offers compelling applications in neurobiology and electrophysiology. By converting light patterns into membrane potential changes, this compound serves as a non-genetic optogenetic tool for controlling neuronal excitability with high spatiotemporal precision [1]. When UV light increases membrane capacitance through cis-isomer formation, the resulting depolarizing currents can sufficiently activate voltage-gated sodium channels to trigger action potential generation in excitable cells [1]. Conversely, blue light-induced capacitance decreases produce hyperpolarizing currents that can suppress neuronal activity.
In ion channel research, planar lipid bilayers incorporating this compound provide a unique platform for studying mechanosensitive channels whose gating depends on membrane mechanical properties [1]. The light-controlled changes in bilayer physical characteristics (thickness, tension, and curvature) enable precise, rapid manipulation of the mechanical forces influencing channel activity without altering aqueous conditions or applying direct pressure [1]. This approach facilitates dissection of the specific lipid-channel interactions that govern mechanotransduction processes.
The bidirectional control of membrane capacitance further enables sophisticated experimental paradigms where optical stimulation can alternately excite and inhibit cellular activity in sequence. This capability proves particularly valuable for investigating neuronal network dynamics and signal integration principles. Compared to traditional electrical stimulation, this compound-mediated excitation offers superior spatial resolution and eliminates electrode placement concerns, while compared to genetic optogenetics, it requires no viral delivery or protein expression steps.
Diagram 2: Signaling pathways and biological effects of this compound photomodulation. Light-induced this compound isomerization directly alters membrane capacitance (electrical pathway) and mechanical properties (mechanosensitive channel pathway), converging on cellular responses including action potential generation and suppression.
This compound-mediated capacitance modulation in planar lipid bilayers represents a powerful methodology for investigating membrane biophysics and controlling cellular excitability. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this technique, from basic bilayer formation to sophisticated photomanipulation experiments. The quantitative framework for interpreting optocapacitive currents enables rigorous characterization of photolipid behavior and its functional consequences.
Future developments in this field will likely focus on optimized photolipid designs with improved photoswitching efficiency, spectral tuning for deeper tissue penetration, and enhanced membrane specificity. Additionally, integration with advanced optical systems for patterned illumination and multi-site stimulation will expand the applicability of this approach to complex biological preparations. As these methodologies mature, this compound and related photolipids hold significant promise for both basic research and potential therapeutic applications where precise spatiotemporal control of electrical activity is desired.
This compound (Opto-Diacylglycerol) is an azobenzene-containing photolipid that functions as a versatile molecular tool for non-genetic optogenetics. It enables precise, light-controlled manipulation of neuronal activity and ion channel function by directly altering plasma membrane properties [1]. Upon illumination with specific wavelengths, this compound undergoes rapid photoisomerization, changing the physical properties of the lipid bilayer and generating capacitive currents that can depolarize or hyperpolarize cells [1]. This mechanism allows for high spatiotemporal control of cellular excitability without requiring genetic modifications, making it particularly valuable for studying neurotransmission, signaling pathways, and for potential therapeutic applications in neuromodulation [1] [2].
This compound's core mechanism relies on light-induced changes in membrane capacitance. The photoisomerization of its azobenzene moiety alters the molecule's geometry, which in turn affects the membrane's surface area and hydrophobic core thickness, directly impacting capacitance according to the parallel plate capacitor principle (C = ε × A/dₕc) [1].
Table 1: this compound Photochemical Properties and Membrane Effects
| Property | cis-OptoDArG (UV-Activated) | trans-OptoDArG (Blue-Activated) |
|---|---|---|
| Molecular Conformation | Bent, bulky | Extended, slender |
| Membrane Surface Area | Increases | Decreases |
| Hydrophobic Core Thickness (dₕc) | Decreases | Increases |
| Bilayer Capacitance (C) | Increases | Decreases |
| Primary Ionic Current | Depolarizing (Inward) | Hyperpolarizing (Outward) |
| Downstream Effects | Opens voltage-gated Na⁺ channels | Can activate mechanosensitive channels |
The following diagram illustrates the experimental setup and this core mechanism:
Table 2: Key Functional Parameters of this compound
| Parameter | Value / Observation | Experimental Context |
|---|---|---|
| Optocapacitive Current (I꜀ₐₚ) | Tens to hundreds of picoamperes (pA) | Planar Lipid Bilayer (PLB), Vₘ = 100 mV, ΔC ≈ 2.5 pF over few ms [1] |
| Photoswitching Kinetics | Millisecond timescale | Currents emerge on millisecond-timescale upon illumination [1] |
| Thermal Relaxation (Dark, UV-OFF) | Exponential decay, isoform-dependent | cis-OptoDArG-induced TRPC3/6/7 currents in HEK293 cells [2] |
| Working Concentration | 20 µM | Extracellular perfusion solution for HEK293 cell experiments [2] |
| Membrane Incorporation | Self-inserts into plasma membrane; spontaneous flip-flop to inner leaflet | Administered from outside medium [1] |
| Light Intensity | ~30 mW incident power | PLB experiments (laser diode, 375nm; laser, 488nm) [1] |
This protocol details the use of this compound to evoke action potentials in neurons or excitable cells through UV light-induced depolarization.
Materials & Reagents
Procedure
This protocol uses this compound to selectively activate and study the kinetics of TRPC3, TRPC6, and TRPC7 channels, which are native receptors for DAG.
Materials & Reagents
Procedure
The workflow for studying TRPC channels and their modulation is summarized below:
This compound represents a groundbreaking advance in lipid photopharmacology that enables unprecedented spatiotemporal control over diacylglycerol (DAG) signaling pathways. As an azobenzene-based photochromic lipid, this compound allows researchers to precisely manipulate DAG-sensitive biological systems with millisecond precision using specific wavelengths of light. This technology has proven particularly valuable for studying TRPC channel gating mechanisms, which are central to numerous physiological processes including neuronal excitability, smooth muscle contraction, and cellular calcium homeostasis. The core innovation of this compound lies in its incorporation of a photoswitchable azobenzene moiety into the DAG structure, creating a bifunctional molecule that can be toggled between inactive (trans) and active (cis) configurations using ultraviolet (UV, 365 nm) and blue light (430 nm) illumination, respectively [1].
The development of this compound addresses a fundamental challenge in lipid signaling research: the inherent difficulty of achieving rapid, reversible control over lipid-mediated processes in living systems. Traditional pharmacological approaches using water-soluble DAG analogs suffer from slow diffusion kinetics and inability to precisely control the timing and location of activation. This compound overcomes these limitations through its unique optical lipid clamp capability, which enables researchers to establish essentially instantaneous changes in active lipid concentration at specific cellular compartments [1] [2]. This technical advance has revealed new insights into the kinetic properties of DAG-sensitive ion channels and has helped identify structural determinants of lipid sensing in TRPC channels.
Table: Comparison of this compound with Conventional DAG Agonists
| Property | This compound | Conventional DAG Analogs |
|---|---|---|
| Activation Kinetics | Millisecond-range with UV light | Slow diffusion-dependent (seconds to minutes) |
| Deactivation Control | Rapid with blue light or thermal relaxation | Dependent on metabolic degradation |
| Spatial Precision | Subcellular precision possible | Limited to whole-cell application |
| Reversibility | Fully reversible over multiple cycles | Typically irreversible in acute settings |
| TRPC3 Activation EC₅₀ | Effective at 20 μM concentration | Varies by analog, typically micromolar range |
The photochemical mechanism underlying this compound functionality centers on the reversible isomerization of its incorporated azobenzene group. In the dark or under visible light conditions, this compound predominantly adopts the extended trans configuration, which exhibits minimal binding affinity for DAG-sensitive targets. Upon exposure to UV light (365 nm), the molecule undergoes rapid photoisomerization to the bent cis conformation, which structurally mimics natural diacylglycerol and effectively binds to and activates DAG-sensitive proteins [1] [2]. The thermal relaxation rate of this compound varies significantly depending on its molecular environment; while relaxation occurs rather slowly in lipid bilayers alone, this process accelerates substantially when the photolipid is bound to TRPC channels, suggesting ligand-protein interactions promote transition to the more stable trans state [1].
The signaling specificity of this compound is particularly notable for TRPC channel family members. Research has demonstrated that this compound exhibits striking isoform-dependent efficacy, with robust activation of TRPC3, TRPC6, and TRPC7 channels, but significantly different deactivation kinetics among these closely related channels [1]. This isoform selectivity originates from differences in the lipid coordination sites of each channel subtype, particularly within the L2 lipid coordination domain where specific mutations dramatically alter this compound-induced current deactivation patterns. Structure-function studies have identified a critical glycine residue (G652) located behind the selectivity filter of TRPC3 that is exposed to lipid through a subunit-joining fenestration [2]. This fenestration represents a novel lipid-gating structure that accommodates DAG mediators to control channel activity, with the size and properties of this opening determining channel sensitivity to different DAG species and analogs.
This compound functions within the broader context of the phosphoinositide signaling cascade, which is initiated when extracellular stimuli activate G protein-coupled receptors or receptor tyrosine kinases, leading to phospholipase C (PLC) activation. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG), with IP₃ mediating calcium release from intracellular stores and DAG activating various downstream effectors including protein kinase C (PKC) and TRPC channels [3]. This compound specifically targets the DAG limb of this pathway, allowing optical interrogation of DAG-sensitive processes without engaging the upstream receptor activation or calcium mobilization components. This precise targeting enables researchers to isolate DAG-mediated signaling from parallel pathways that are typically co-activated during physiological stimulation.
Heterologous expression systems, particularly Human Embryonic Kidney 293 (HEK293) cells, have been successfully employed for this compound experiments. The protocol begins with maintaining HEK293 cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 100 μg/mL streptomycin, and 100 U/mL penicillin at 37°C in a 5% CO₂ atmosphere [1]. For transfection, researchers should detach cells using Accutase treatment for 5 minutes at 37°C, followed by centrifugation at 300× g for 2 minutes. The cell pellet is then resuspended in serum-free medium and transfected with 1 μg of plasmid DNA encoding the TRPC channel of interest using an appropriate transfection reagent such as PolyJet, following the manufacturer's protocol [1]. Twenty-four hours post-transfection, cells should be seeded onto glass coverslips (6×6 mm) and allowed to adhere for subsequent electrophysiological recordings.
Critical considerations for this stage include:
Whole-cell patch clamp recordings provide the optimal method for monitoring this compound-induced TRPC channel activity. The standard extracellular solution should contain 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, and 2 mM CaCl₂, with pH adjusted to 7.4 using NaOH [1]. The pipette solution should consist of 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, and 3 mM EGTA, titrated to pH 7.3 with CsOH. Researchers should use thin-wall borosilicate glass pipettes with filament pulled to a resistance of 3-4 MΩ [1]. For this compound application, include 20-30 μM this compound in the extracellular solution or pipette internal solution, depending on the experimental design [1] [4].
The optical stimulation setup requires a light source capable of delivering specific wavelengths, with CoolLED pE-300Ultra systems proving effective for this application [1]. The standard illumination protocol involves:
Table: Standard Solutions for this compound Electrophysiology
| Solution Component | Extracellular Solution (mM) | Intracellular/Pipette Solution (mM) |
|---|---|---|
| NaCl | 140 | - |
| Cesium Methanesulfonate | - | 150 |
| CsCl | - | 20 |
| HEPES | 10 | 15 |
| Glucose | 10 | - |
| MgCl₂ | 2 | 5 |
| CaCl₂ | 2 | - |
| EGTA | - | 3 |
| This compound | 20 μM (optional) | 20-30 μM (optional) |
To investigate this compound behavior in lipid membranes independent of protein interactions, researchers can employ giant unilamellar vesicle (GUV) assays. Prepare GUVs using the electroformation method with pure POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) or POPC mixtures containing 2 mol% this compound [1]. Dissolve lipid stocks in chloroform to a final concentration of 4 mM, then spread 7 μL of these lipid stocks on indium tin oxide (ITO)-coated glass slides and dry in a desiccator for 2 hours to evaporate the organic solvent [1]. Assemble the electroformation chamber with a Teflon spacer between two ITO slides, add the appropriate sucrose solution, and apply an alternating electric field to form GUVs. These vesicles can then be used to examine photolipid incorporation efficiency, membrane deformation upon photoactivation, and thermal relaxation kinetics in a minimal system.
Analysis of this compound-mediated TRPC channel activation should focus on several key kinetic parameters:
For concentration-response relationships, researchers can vary this compound concentrations while maintaining consistent illumination parameters. The photostationary state achieved under specific illumination conditions determines the relative proportions of cis and trans isomers, with typical UV illumination (365 nm) converting approximately 70-80% of this compound to the active cis form [1]. When comparing different TRPC channel isoforms, pay particular attention to the striking isoform-dependent exponential decay of cis this compound-induced currents in the dark, as this parameter provides insight into channel-lipid interactions [1].
Several technical challenges may arise during this compound experiments:
Critical controls for this compound experiments include:
This compound has enabled critical advances in understanding lipid-gated ion channel mechanisms and has applications across multiple research domains. In TRPC channel studies, this compound has been instrumental in identifying pore domain fenestrations as pivotal elements of the channel's lipid-sensing machinery [2]. Structure-function experiments using this compound revealed that a single glycine residue (G652 in TRPC3) located behind the selectivity filter and exposed to lipid through a subunit-joining fenestration is critical for DAG-mediated gating [2]. Mutation of this residue alters the ability of TRPC3 to discriminate between different DAG molecules, providing evidence for a novel lipid sensing principle in TRPC channels.
The technical advantages of this compound over conventional pharmacological approaches include:
Recent applications have extended beyond mammalian TRPC channels to include studies of Drosophila TRPL channels, where this compound activation demonstrated that DAG alone is not sufficient for physiological TRPL channel activation, suggesting additional co-factors are required [4]. The versatility of this compound also enables mapping of neuronal activation patterns in complex tissue preparations and localized signaling in small cellular compartments through combined laser scanning-controlled photoswitching and Ca²⁺ imaging [5]. As these applications demonstrate, this compound provides a powerful tool for deciphering the complex roles of DAG signaling in native physiological contexts.
This compound represents a transformative tool in lipid photopharmacology that enables precise optical control over DAG-sensitive signaling pathways with exceptional spatiotemporal precision. The protocols outlined in this document provide researchers with comprehensive methodologies for implementing this technology in their investigations of TRPC channels and other DAG-sensitive processes. The unique ability of this compound to undergo rapid, reversible photoisomerization creates an optical lipid clamp capability that has revealed new insights into lipid sensing mechanisms and channel gating kinetics. Furthermore, the isoform-dependent effects of this compound on TRPC channels highlight its potential for developing highly selective photopharmacological interventions targeting specific DAG-sensitive channel subtypes.
As photopharmacology continues to evolve, this compound and related photochromic lipids offer exciting opportunities for dissecting complex signaling networks and developing light-based therapeutic strategies. The ongoing refinement of these tools, including the development of variants with altered spectral properties, thermal relaxation rates, and target specificity, will further expand their research applications. By enabling unprecedented control over lipid signaling processes, this compound provides a powerful platform for advancing our understanding of cellular physiology and developing new approaches for manipulating biological systems with light.
The core mechanism of this compound involves its cis and trans photoisomerization, which directly changes lipid bilayer properties and subsequently modulates ion channel activity [1] [2].
The rate of change in capacitance (dC/dt) is critical, as it directly determines the amplitude of the resulting capacitive current (I_cap) under voltage clamp, according to the relationship: I_cap = (V - V_s) * dC/dt [1] [2]. Disruptions in this process often manifest as problems with current decay kinetics.
Here is a structured summary of common issues, their potential causes, and solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly fast current decay in dark (UV-OFF) | Channel isoform-dependent effects; interaction with specific L2 site mutations [3]. | Confirm TRPC isoform expressed; characterize behavior of specific channel mutants. |
| Slow/Incomplete cis-to-trans relaxation | Suboptimal blue light intensity or duration [1]. | Increase blue light (430-488 nm) power and ensure adequate illumination time. |
| Weak or no current response | Insufficient membrane incorporation of this compound; low light efficiency [3] [1]. | Verify photostationary state with UV light (365 nm); ensure adequate this compound concentration (e.g., 20 µM in bath) [3]. |
| Inconsistent kinetics between cells | Variable expression levels of channels or this compound incorporation [3] [4]. | Standardize transfection protocols; use clonal cell lines; include fluorescent tags to monitor expression. |
For a logical approach to diagnosing problems, follow this workflow. The diagram below outlines the key steps and decision points.
To ensure reproducible results, pay close attention to these standardized protocols.
If the origin of capacitive currents is unclear, validate the mechanism in a minimal system:
I_cap) upon UV and blue light illumination. This confirms the pure optocapacitive effect independent of channel proteins.
This section provides core concepts and experimental workflows for using this compound to control biological processes with light.
This compound is an azobenzene-based diacylglycerol that undergoes reversible shape changes when exposed to different wavelengths of light [1] [2].
The diagram below illustrates this photoswitching cycle and its primary biophysical effects on a cell.
A generalized protocol for using this compound in electrophysiology experiments is summarized below. Key parameters from the literature are consolidated in the table that follows [1].
| Step | Description | Key Parameters & Recommendations |
|---|---|---|
| 1. Preparation | Prepare this compound solution in extracellular buffer. | Working Concentration: 20 µM [1]. |
| 2. Incubation | Apply the solution to cells, allowing time for photolipids to incorporate into the plasma membrane. | Incubation Time: Allow several minutes for membrane insertion [2]. |
| 3. Stimulation | Illuminate cells with UV or blue light to switch the photolipid's state while recording cellular responses. | UV (cis): 365 nm, ~30 mW incident power [1] [2]. Blue (trans): 430-488 nm, ~30 mW incident power [1] [2]. | | 4. Data Analysis | Analyze recorded currents, membrane potential changes, or other downstream biological responses. | Analyze activation/deactivation kinetics and current stability [1]. |
Here are solutions to common issues encountered when working with this compound.
Q1: The current activated by cis-OptoDArG decays exponentially in the dark, unlike with other photolipids. Is this normal?
Q2: I am not getting a strong enough depolarizing current to trigger an action potential. How can I improve the response?
Q3: My blue light illumination is supposed to cause hyperpolarization, but I sometimes see a large depolarization instead. Why?
For reference, here is a more detailed methodology for a patch-clamp experiment as described in the literature [1].
The table below summarizes core information about this compound, essential for planning and troubleshooting experiments.
| Property | Description / Value |
|---|---|
| Compound Class | Synthetic organic diacylglycerol (DAG) photoswitch [1]. |
| Primary Function | Enables optical control of TRPC3, TRPC6, and TRPC7 channel activity [2] [1]. |
| Key Mechanism | The cis conformation (induced by UV light) activates TRPC channels. Thermal relaxation back to the inactive trans state is slow in lipid bilayers but is accelerated when bound to TRPC channels, with kinetics depending on the channel isoform and its L2 lipid coordination site [2]. |
| CAS Registry No. | 2230617-93-1 [1]. |
| Molecular Weight | 704.9 [1]. |
| Critical Consideration | PhoDAG-1 is another photochromic lipid; however, its cis conformation remains stable in the dark. This difference is crucial for experimental design and interpreting results [2]. |
Here are solutions to common problems researchers face when using this compound.
| Problem | Possible Cause | Solution & Recommended Action |
|---|---|---|
| Unexpected current decay in dark (UV-OFF) [2] | Normal, isoform-dependent thermal relaxation of cis-OptoDArG when bound to TRPC channels. | Distinguish from experimental error. Compare decay kinetics between TRPC isoforms (C3/C6/C7). Use PhoDAG-1 for stable, sustained activation in dark. |
| Low or no channel activation upon UV exposure [2] | 1. Insufficient UV illumination or concentration. 2. Non-functional channel construct. 3. Problem with electrophysiology setup. | 1. Verify UV light source (365 nm), check this compound concentration (e.g., 20 µM in bath solution) [2]. 2. Include positive control (e.g., constitutive DAG). 3. Validate whole-cell patch clamp configuration. | | Inconsistent results between replicates | 1. Variable UV light exposure. 2. Differences in cell health or transfection efficiency. 3. Thermal relaxation kinetics sensitivity to environment. | 1. Standardize and calibrate UV exposure time/intensity across experiments. 2. Monitor cell viability, use consistent transfection protocols. 3. Strictly control temperature and buffer composition. |
This methodology is adapted from current research on this compound and TRPC channels [2].
Key Reagents & Constructs
Workflow The diagram below outlines the core experimental workflow for a photopharmacology experiment using this compound.
The following diagram illustrates the mechanism by which this compound controls TRPC channel activity, central to interpreting your results.
Q: What is the primary mechanism by which OptoDArG modulates neuronal activity?
C). This rapid change in capacitance (dC/dt) generates a depolarizing or hyperpolarizing optocapacitive current (I_cap) that can trigger or inhibit action potentials, all without genetic modification of the target cells [1].Q: My experiments are yielding weak or no optocapacitive currents. What could be wrong?
Q: Why are my action potentials inconsistent upon light stimulation?
For a structured approach, follow the flowchart below to diagnose your experimental issues.
The following table offers a detailed list of common problems and their solutions.
| Problem | Possible Cause | Solution & Verification Method |
|---|---|---|
| Weak membrane partitioning | Low concentration; short incubation; incorrect solvent. | Increase this compound concentration; extend incubation time (>30 min); use DMSO for stock, ensure final solvent concentration <0.1% [1]. |
| Incorrect photoisomerization | Wrong wavelength; low light intensity; photobleaching. | Use 375 nm UV for switching to cis; use 488 nm blue for switching to trans; confirm laser power at sample (~30 mW); protect stocks from ambient light [1]. |
| No action potentials (UV light) | Low NaV channel density; insufficient depolarizing current. | Verify functional expression of NaV1.3 channels; clamp cell at a more negative holding potential to increase driving force for I_cap [1]. |
| Unexpected depolarization (blue light) | Activation of endogenous mechanosensitive channels. | This is a known mechanism. Use a pharmacological inhibitor of mechanosensitive channels (e.g., Gadolinium chloride) to confirm [1]. |
| High experimental variability | Inconsistent this compound incorporation; unstable bilayer in PLB experiments. | Include a fluorescently-tagged lipid analog to quantify incorporation uniformity [2]; ensure stable formation of planar lipid bilayers before experimentation [1]. |
A key step in troubleshooting is quantitatively confirming that this compound is successfully reaching and embedding in the target membrane. The following protocol, adapted from fluorescence-based methods, provides a way to measure this [2].
Detailed Procedure:
Cell Preparation and Staining:
This compound Incubation:
Image Acquisition:
Data Analysis and Partitioning Calculation:
The search results highlight that the effectiveness of membrane-active compounds like this compound is governed by a fundamental balance.
logP_OW), a standard measure of lipophilicity, has been shown to have an excellent correlation with membrane molar partitioning coefficients (Kp) [4]. When designing new this compound analogs, calculating logP_OW can be a valuable initial screen for predicting their membrane partitioning behavior.
Experimental data reveals that different TRPC isoforms (TRPC3, TRPC6, TRPC7) show distinct responses to the photoswitchable lipid OptoDArG, particularly in the stability of the current induced by its active cis conformation.
| TRPC Isoform | Cis this compound-Induced Current Stability (in dark, UV-OFF) | Key Experimental Finding |
|---|---|---|
| TRPC3/6/7 | Activity displays striking isoform-dependent exponential decay [1] | Deactivation kinetics in the dark are sensitive to mutations in the L2 lipid coordination site [1]. |
| TRPC3 | Displays exponential decay in the dark [1] | The binding of cis this compound promotes its transition to the inactive trans state; kinetics depend on pore domain structure (e.g., residue G652) [1] [2]. |
| TRPC6 | Displays exponential decay in the dark [1] | Current kinetics are highly dependent on the intensity of the UV light source used for photoswitching [3]. |
This protocol allows for precise, light-controlled activation of TRPC3/6/7 channels in a "concentration clamp"-like manner [1] [3].
Key Reagents & Constructs:
Electrophysiology Setup:
Procedure:
The following diagram illustrates the core principle of how this compound optically controls TRPC channel gating, based on structural insights [2].
Research indicates that the lipid-sensing capability of TRPC3 involves a specific pore domain fenestration (a lateral opening). A key glycine residue (G652 in TRPC3) exposed to lipids in this fenestration is critical. This compound likely accesses the gating machinery through this pathway, and altering this residue changes the channel's sensitivity to different DAG molecules [2].
Q: Why does my data show different current kinetics from published literature?
Q: Can I use this compound to study all TRPC channels?
Q: What is the main application of this compound in research?
To effectively troubleshoot experiments, it's crucial to understand the core components and their functional relationships. The following diagram outlines the primary workflow for studying this compound interactions with TRPC channels.
Diagram 1: Experimental Workflow for this compound-induced TRPC Channel Activation. This diagram illustrates the core process from this compound activation by UV light to channel current deactivation, highlighting the critical role of the L2 site.
Here are solutions to common experimental challenges based on published research.
Q1: Why does the current induced by cis-OptoDArG decay exponentially when the UV light is turned off, and how do L2 mutations affect this?
Q2: How can I create L2 site mutations, and what is a reliable site-directed mutagenesis protocol?
Creating specific mutations is foundational. The table below summarizes a standard protocol. For a highly efficient alternative that allows for multi-site mutagenesis, see the reference to [4] in the protocol.
Table 1: Key Steps in a Standard Site-Directed Mutagenesis Protocol
| Step | Description | Key Parameters |
|---|
| Primer Design | Design complementary primers with the desired mutation in the center. | - Use back-to-back design.
Q3: What quantitative changes should I expect in channel function from L2 mutations?
Molecular dynamics simulations and functional studies reveal that L2 mutations significantly alter how the channel responds to DAG.
Table 2: Functional Consequences of TRPC3 L2 Lipidation Site Mutations
| Experimental Observation | Functional Implication for TRPC3 Channel | Reference |
|---|---|---|
| Rapid DAG accumulation at L2 site upon PLC activation. | L2 is a primary site for DAG interaction, facilitating fast channel activation [3]. | [3] |
| L2 mutations (e.g., G652A) cause channel sensitization. | Mutant channels activate at much lower levels of DAG, indicating a sensitized state [3]. | [3] |
| Altered thermal relaxation kinetics of cis-OptoDArG. | The deactivation rate in the dark is a sensitive measure of the mutation's impact on the ligand-binding pocket [1]. | [1] |
For reproducibility, here are detailed methodologies from key studies.
Protocol 1: Electrophysiology for Photopharmacological Measurements [1] [2]
This protocol is essential for characterizing the kinetics of this compound-induced currents in wild-type and mutant TRPC channels.
Protocol 2: An Efficient One-Step Site-Directed Mutagenesis [4]
This modified protocol enhances the efficiency of the standard QuikChange method and is suitable for creating single and multiple L2 site mutations.
What is OptoDArG? this compound is a photoswitchable diacylglycerol (DAG) analog used in photopharmacology to achieve ultrarapid, light-controlled activation and deactivation of specific TRPC channels (such as TRPC2 and TRPC6) in cells and tissue slices [1].
Standard Protocol & Handling The core protocol for using this compound is designed to maintain its functionality and, by extension, its stability during experiments [1]. The key recommendations are summarized in the table below.
| Aspect | Recommendation & Rationale |
|---|---|
| Stock Solution | Prepare a 50 mM stock in anhydrous DMSO [1]. |
| Working Concentration | Use at a final concentration of 30 µM in extracellular solution [1]. |
| Solvent Control | Final DMSO concentration should be ≤0.1% to avoid damaging cell membranes [1]. |
| Solubility | If precipitate forms, warm the solution to 40°C for 5-10 min or briefly sonicate [1]. |
| Storage | Aliquot and store stock solutions in the dark at -20°C for long-term use (1-6 months) [1]. |
While not specific to this compound, general strategies for stabilizing photolabile compounds from pharmaceutical and materials science can be inferred. The following table categorizes these potential approaches.
| Strategy Category | Description | Potential Application to this compound |
|---|---|---|
| External Protection | Blocking high-energy light (especially UV) using filters or specific encapsulation technologies [2]. | Using UV filters on microscopes or in light paths during experiments. |
| Internal Optimization | Modifying the chemical environment to reduce degradation, such as using functional additives or engineering interfaces [2]. | Optimizing the composition of the extracellular or imaging solution. |
| Light Control | Minimizing unnecessary light exposure, especially to high-energy wavelengths [3] [4]. | Keeping stock and working solutions in the dark except during deliberate photoconversion. |
The core mechanism of photodegradation often involves high-energy photons breaking chemical bonds, leading to a loss of activity or the formation of defective states [2]. The diagram below generalizes this process and the primary stabilization strategies.
To build a comprehensive troubleshooting guide, you could design experiments to systematically test this compound's stability under various conditions. The following workflow outlines this process.
Here are some hypothetical Q&As based on general photostability knowledge, which can be fleshed out with experimental data.
Q: My this compound solution has formed a precipitate. What should I do? A: Gently warm the solution to 40°C for 5-10 minutes. If the precipitate does not dissolve, try brief sonication. Always check the solution for clarity under a microscope before applying it to cells [1].
Q: I am observing inconsistent channel activation in my experiments. Could photostability be an issue? A: Yes. Inconsistent results can stem from degraded or partially inactivated this compound. Ensure you are following the storage guidelines strictly (aliquoted, dark, -20°C) and minimize its exposure to ambient light during experimental preparation. Consider testing a fresh aliquot [1].
Q: Are there any additives that can improve this compound's stability in the working solution? A: Specific additives for this compound have not been reported. However, general strategies for photolabile compounds include using antioxidants or oxygen scavengers. Any additive must be thoroughly tested to ensure it does not interfere with the biological function of the TRPC channels or the photoconversion process of this compound itself [3] [2] [4].
The table below summarizes critical parameters you must optimize for a successful OptoDArG experiment. These factors are interdependent and should be systematically tested [1] [2].
| Parameter | Typical Range to Test | Impact on Experiment & Considerations |
|---|---|---|
| This compound Concentration | e.g., 0.1 - 10 µM | Lower concentrations may be insufficient for channel activation; higher concentrations can lead to non-specific effects or cytotoxicity. Cell density can affect apparent potency and must be kept consistent [1]. |
| Light Intensity & Pulse Duration | e.g., 0.1 - 10 mW/mm²; 1 - 100 ms | Insufficient light fails to activate the tool; excessive light can cause thermal damage or rapid photobleaching. The optimal range is highly dependent on the expression level of the optogenetic tool [2]. |
| Cell Density/Seeding | e.g., 250,000 cells/mL | A critical but often overlooked parameter. Higher cell density can reduce the free concentration of a compound, making it appear less potent. Use a low, consistent density for reliable potency measurements (pIC50) [1]. |
Here are solutions to common problems you might encounter during optimization.
No Light-Evoked Response
High Baseline Noise or Non-Specific Effects
Inconsistent Responses Between Replicates
Signal Drift or Artifacts
This protocol outlines a general methodology for establishing a robust this compound assay, inspired by medium-throughput validation approaches [1].
The workflow for this validation process can be summarized as follows:
Here are some anticipated FAQs presented in a troubleshooting table format, incorporating the general principles of identifying non-specific effects.
| Question | Possible Cause | Suggested Solution & Experimental Approach |
|---|---|---|
| "How can I tell if my observed effect is specific to OptoDArG or a non-specific side effect?" | Nocebo/Expectancy effect or off-target pharmacological activity [1] [2]. | Implement a blinded provocation test [1]. |
| "The signal from my assay is inconsistent or has high background noise." | Non-specific binding or off-target interaction of the probe or detection system. | Include rigorous controls; consider empirical optimization of washing stringency and probe concentration [2]. |
| "I see an effect in my negative control group." | The experimental setup or assay conditions themselves are inducing an artifactual response. | Review all solution components for contaminants; ensure proper handling of control groups to avoid unintentional stimulation [1]. |
This methodology is a powerful tool to objectively determine if reported effects are truly drug-related or non-specific. The following protocol is adapted from a clinical case report for application in a pre-clinical or basic research setting [1].
1. Preparation and Blinding
2. Experimental Design
3. Data Analysis and Unblinding
The diagram below illustrates the logical flow of the blinded provocation test protocol using Graphviz.
Blinded Provocation Test Workflow
While the provocation test addresses expectancy effects, non-specific effects can also arise from the biochemical tool itself. When using any probe like this compound, it's critical to:
What is OptoDArG? this compound is a synthetic, photoswitchable analog of diacylglycerol (DAG) that contains an azobenzene photochrome [1]. Its primary value is that its biological activity depends on its conformation:
This property allows for an "optical lipid clamp," giving you exceptional spatiotemporal control over DAG-mediated signaling to study activation kinetics with high precision [3] [2].
What is the significance of the G652 mutation? The glycine residue at position 652 (G652) in the TRPC3 channel is located in the pore domain, exposed to lipid through a subunit-joining fenestration [3]. This site is part of the key L2 lipid coordination site [4].
Mutating this residue (e.g., to alanine, creating the G652A mutant) has a profound functional impact:
Here are the methodologies and findings from key studies that you can use as a reference for your own work.
Table 1: Key Experimental Findings on G652 Mutations
| Topic / Experiment | Key Finding | Experimental System & Method | Citation |
|---|---|---|---|
| G652A Mutant Function | Promotes channel sensitization; faster activation at low DAG levels. | HEK293 cells; patch-clamp electrophysiology. | [4] |
| Lipid Discrimination | Alters the channel's ability to discriminate between different DAG molecules. | Structure-guided mutagenesis screen of the TRPC3 pore domain. | [3] |
| L2 Site Lipidation | Partial lipidation of the L2 site by DAG enables fast channel activation. | Molecular dynamics (MD) simulations and electrophysiology. | [4] |
Table 2: Characteristics of this compound in TRPC Studies
| Property | Description / Finding | Experimental Context | Citation |
|---|---|---|---|
| Active Conformation | cis-OptoDArG (induced by UV light, ~365 nm). | Photopharmacological activation of TRPC3/6/7. | [1] [2] |
| Deactivation Kinetics | Currents decay exponentially in the dark; kinetics are isoform-dependent and sensitive to L2 site mutations. | Whole-cell patch-clamp in HEK293 cells. | [1] [2] |
| Thermal Relaxation | Accelerated when bound to TRPC channels compared to in lipid bilayers alone. | Electrophysiology and giant unilamellar vesicle (GUV) assays. | [1] [2] |
Detailed Workflow: Characterizing a TRPC3 Mutant with this compound This is a composite protocol based on the cited research [4] [1] [2]:
The following diagram illustrates the signaling pathway and experimental workflow for activating TRPC3 with this compound.
Q1: My TRPC3 G652A mutant shows currents even at very low DAG or cis-OptoDArG concentrations. Is this normal? Yes, this is an expected and documented finding. The G652A mutation is known to cause a hypersensitive and sensitized channel phenotype [4]. Your results confirm that the mutation promotes a channel state that is primed for activation, which is a key functional characteristic.
Q2: The currents activated by cis-OptoDArG decay quickly when I turn off the UV light. Is my channel protein degrading? Probably not. This is a characteristic property of this compound. Unlike other photolipids, cis-OptoDArG-induced TRPC currents display a striking exponential decay in the dark [1] [2]. This decay is due to the target-dependent cis–trans isomerization of this compound; its thermal relaxation back to the inactive trans state is accelerated when it is bound to the TRPC channel. The kinetics of this decay can actually provide information about the ligand-channel interaction [1].
Q3: How can I be sure that my results are due to direct lipid binding and not indirect effects on the membrane? The combination of photopharmacology and site-directed mutagenesis is a powerful way to demonstrate direct effects. The fact that mutations in the specific L2 site (like G652A) alter the channel's sensitivity and the deactivation kinetics of this compound-induced currents strongly suggests a direct interaction at that site, rather than a general membrane effect [4] [1] [3].
The table below summarizes the core experimental findings for a direct, objective comparison.
| Feature | OptoDArG | PhoDAG-1 |
|---|---|---|
| Primary Activation | Efficiently activates TRPC3/6/7 in their cis form upon UV light [1] [2]. | Efficiently activates TRPC2/6 in their cis form upon UV light [3] [4]. |
| Primary Deactivation | Reverted by blue light [4]. | Reverted by blue light [3] [4]. |
| Key Difference: Thermal Relaxation in Dark (UV-OFF) | Isoform-dependent exponential decay of current after UV light is turned off. This decay is sensitive to mutations in the L2 lipid coordination site of the channel [1]. | Stable current after UV light is turned off; current remains steady in the dark [1]. |
| Proposed Mechanism for Kinetic Difference | The channel's lipid-binding pocket (L2 site) catalyzes the relaxation of bound cis-OptoDArG back to its inactive trans form [1]. | Thermal relaxation of cis-PhoDAG-1 in the membrane is slow and not significantly affected by channel binding [1]. |
| Key Experimental Insight | Serves as an "optical lipid clamp"; deactivation kinetics provide information on DAG-channel interactions and lipid-binding site properties [1] [2]. | Provides stable activation, suitable for sustained channel stimulation without continuous light [1]. |
The different behaviors of this compound and PhoDAG-1 are rooted in their interactions with the TRPC channel's structure.
Research indicates that a specific region of the TRPC3 channel, a pore domain fenestration, is critical for lipid sensing [2]. A structure-guided mutagenesis screen identified a single glycine residue (G652) behind the selectivity filter that is exposed to lipid through this fenestration [2]. When cis-OptoDArG is bound to the channel, this protein environment is proposed to promote its transition back to the trans conformation after UV light is removed [1]. This is why the current decays exponentially in the dark in an isoform-dependent manner, as the exact structure of this binding site varies between TRPC3, C6, and C7.
The following workflow is standard for using these photolipids to study TRPC channels in heterologous expression systems like HEK293 cells [1] [4].
Detailed Methodology:
Your choice between this compound and PhoDAG-1 should be guided by your specific research question:
The table below summarizes the key characteristics of this compound based on the available research. Note that "potency" is discussed in terms of its unique functional capabilities rather than a direct quantitative measure against endogenous DAG [1].
| Feature | This compound (a photochromic diacylglycerol) | Endogenous DAG |
|---|---|---|
| Activation Mechanism | Light-induced isomerization (trans to cis form with UV light) [1] | Biochemical production by phospholipase C (PLC) from membrane phospholipids [2] |
| Key Advantage | "Optical lipid clamp": Precise, rapid, and reversible control over concentration of the active (cis) ligand at the target with high spatiotemporal precision [1] | Native, unidirectional signaling molecule within the metabolic pathway [2] |
| Potency & Efficacy | Biologic activity is primarily linked to the cis conformation. Activity upon UV light termination shows striking isoform-dependent exponential decay for TRPC3/6/7 channels [1] | Broadly activates DAG-responsive proteins (e.g., PKC isozymes, TRPC channels); potency depends on local concentration and specific lipid structure [2] |
| Experimental Application | Probes ion channel–lipid interactions and lipid gating kinetics; enables highly selective photopharmacological interventions [1] | Studied through biochemical stimulation (e.g., receptor agonists); difficult to control precisely in space and time [1] [2] |
The research describes specific experimental setups used to characterize this compound, which provide indirect insight into its functional "potency."
The power of this compound lies in its light-controlled mechanism, which is fundamentally different from endogenous DAG signaling. The following diagram illustrates the core concept of how this compound is used to control ion channel activity with light.
The search results also highlight that endogenous DAG is a crucial second messenger that activates a variety of downstream proteins. The most well-studied of these are the Protein Kinase C (PKC) family of enzymes. Activation of PKC by DAG requires its recruitment to membranes and is influenced by the specific physical properties of the lipid bilayer [2].
The absence of a direct head-to-head potency comparison (like an IC50 or EC50 value) in the available literature is likely due to their fundamentally different natures. Endogenous DAG is a natural metabolite, while this compound is a synthetic research tool designed for control, not for mimicking natural potency.
To find more direct comparative data, you could:
This compound is a photoswitchable diacylglycerol (DAG) analog that enables precise, light-controlled activation of DAG-sensitive TRPC channels (TRPC3, C6, C7) [1] [2]. Its core validation stems from studies showing that its biologically active cis conformation selectively gates TRPC channels through specific structural fenestrations in the channel's pore domain [2].
The table below summarizes key experimental findings that establish this compound as a specific probe for TRPC channel function.
| Experimental Finding | Implication for Specificity | Relevant TRPC Isoforms |
|---|---|---|
| Cis-OptoDArG-induced current decay in the dark is isoform-dependent [1]. | Suggests differential interaction strength and conformational trapping between isoforms. | TRPC3, TRPC6, TRPC7 |
| Thermal relaxation of cis-OptoDArG is sensitive to mutations in the L2 lipid coordination site [1]. | Confirms a direct interaction within a defined structural pocket of the channel. | TRPC3 (G652 residue) [2] |
| Cis-OptoDArG activates channels, while trans-OptoDArG does not [2]. | Provides a high signal-to-noise ratio through optical control, enabling "optical lipid clamp" [1]. | TRPC3, TRPC6, TRPC7 |
The following diagram outlines a general workflow for using this compound to investigate TRPC channel function, based on methodologies from the cited research [1] [2].
Key Protocol Details:
While direct data from TRPC knockout cells is not present in the search results, the established properties of this compound suggest a clear validation strategy. The diagram below illustrates the logical framework for using this probe in a knockout system.
The molecular mechanism of this compound involves binding to a specific lipid-gating fenestration in the TRPC3 pore domain, as revealed by structural-guided mutagenesis [2]. A key finding was that mutating a single glycine residue (G652) in this fenestration altered the channel's ability to be gated by different DAG molecules, directly implicating this site in lipid sensing [2].
The table below summarizes the key characteristics of the chemical agonist GSK1702934A.
| Feature | Description |
|---|---|
| Mechanism of Action | Directly activates TRPC3 and TRPC6 channels by stimulating an extracellular cavity formed by the pore helix and transmembrane helix S6. [1] [2] |
| Primary Targets | TRPC3 and TRPC6 channels. [3] [4] |
| Selectivity (vs. other targets) | Exhibits no activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 μmol/L. [3] [4] |
| Potency (EC₅₀) | TRPC3: ~80 nM; TRPC6: ~440 nM. [3] [4] |
| Key Structural Insight | A 2025 cryo-EM structure (PDB: 9KDD) shows GSK1702934A bound to human TRPC3, revealing the molecular details of agonist recognition. [2] |
While details on OptoDArG are unavailable, the search results describe the general concept of photopharmacology, which involves making drugs light-sensitive. One published example is the development of OptoBI-1, a photoswitchable version of a GSK1702934A-derived agonist. [5]
The following diagram contrasts the fundamental difference between a traditional chemical agonist and a photopharmacological tool.
The table below summarizes the key experimental findings for OptoDArG and PhoDAG-1, highlighting their distinct behaviors upon activation and their utility in studying the L2 lipid coordination site in TRPC3/6/7 channels [1] [2].
| Feature | This compound | PhoDAG-1 |
|---|---|---|
| Biologically Active Conformation | cis [1] | cis [1] |
| Stability of cis Conformation in Lipid Bilayer | Thermally unstable; relaxes to trans [1] | Thermally stable; relaxation is slow [1] |
| Induced Current in TRPC3/6/7 (UV light, cis) | Activates channels [1] | Activates channels [1] |
| Current Kinetics in Dark (post-UV) | Exponential decay (deactivation); rate is isoform-dependent [1] | Remains stable (no deactivation) [1] |
| L2 Site Mutation Impact | Alters deactivation kinetics in the dark [1] | Information not available in search results |
| Sensitization of TRPC3 | Promotes a sensitized channel state for faster subsequent activation [2] | Information not available in search results |
| Key Experimental Findings | Protein environment in L2 site accelerates its cis-to-trans relaxation, causing current decay [1]. | Its stability makes it less suitable for studying kinetics of lipid unbinding/channel deactivation [1]. |
The comparative data are derived from the following key methodologies:
The following diagrams, created using Graphviz, illustrate the core signaling pathway and a general experimental workflow based on the described studies.
The distinct behaviors of this compound and PhoDAG-1 are not merely experimental observations but form the foundation for powerful research tools and concepts.
The table below summarizes the core characteristics of OptoDArG optical control versus traditional pharmacological channel blockers.
| Feature | This compound Optical Control | Traditional Pharmacological Control (Channel Blockers) |
|---|---|---|
| Core Mechanism | Photoswitching of azobenzene-containing lipid alters membrane capacitance and directly activates specific channels (e.g., TRPC3/6/7) [1] [2]. | Molecule binds to the aqueous pore or a specific site on the channel protein, physically obstructing ion flow[cite:9]. |
| Temporal Precision | Millisecond-scale rapid activation and deactivation [2]. | Seconds to minutes, dependent on drug diffusion, binding, and clearance kinetics[cite:9]. |
| Spatial Precision | High; can be controlled with focused light to target single cells or subcellular regions [2]. | Low; systemic or bath application affects all susceptible cells in the area. |
| Reversibility | Highly reversible through light cycling; thermal relaxation can be slow [1]. | Reversibility is dependent on the drug's binding affinity and dissociation rate. |
| Key Experimental Readouts | Capacitive currents, activation kinetics of downstream voltage-gated (NaV) or mechanosensitive channels [2]. | Change in amplitude and decay kinetics of postsynaptic currents (e.g., miniature end-plate currents)[cite:9]. |
| Primary Applications | High spatiotemporal mapping of neuronal networks, studying lipid-channel interactions [1] [2]. | Treatment of chronic conditions (e.g., angina, hypertension), foundational ion channel research[cite:9]. |
For researchers looking to implement these techniques, here are the core methodologies and findings from the literature.
The diagrams below, generated using Graphviz, illustrate the fundamental mechanisms of each approach.
Choosing between these techniques depends heavily on the research question.
| Cell / System Type | Key Performance Finding | Experimental Context / Citation |
|---|---|---|
| TRPC3, TRPC6, TRPC7 Channels | Induces currents with striking isoform-dependent exponential decay in deactivation kinetics after UV light is turned off. [1] | Whole-cell patch-clamp on transfected HEK293 cells. [1] |
| TRPC3/6/7 with L2 site mutations | Deactivation kinetics of cis this compound-induced currents are sensitive to mutations in the L2 lipid coordination site. [1] | Whole-cell patch-clamp on transfected HEK293 cells with site-directed mutagenesis. [1] |
| Planar Lipid Bilayers (PLBs) | Photoisomerization elicits rapid optocapacitive currents (Icap). UV light (to cis state) increases capacitance; blue light (to trans state) decreases capacitance. [2] | Horizontal solvent-depleted PLBs folded from E. coli polar lipid extract and 20% this compound. [2] |
| NaV1.3-expressing HEK cells | UV light-triggered depolarizing currents can trigger Action Potentials (APs). [2] | Whole-cell patch-clamp on transfected HEK293 cells. [2] |
| Wild-type HEK cells | Blue light-triggered hyperpolarization can generate large depolarizing currents that elicit APs if mechanosensitive channels are present. [2] | Whole-cell patch-clamp on non-transfected HEK293 cells. [2] |
For the results summarized above, here are the detailed methodologies from the cited research.
To help visualize the core mechanisms and experimental processes, the following diagrams were created using Graphviz DOT language.
It is important to note that a direct, comprehensive performance comparison of this compound across a wide range of native cell types (e.g., different neuronal subtypes, cardiomyocytes, etc.) is not available in the current literature. The existing high-quality data is mostly from reductionist systems like transfected HEK293 cells and synthetic bilayers.
For your research, focusing on these specific, well-characterized systems (TRPC channels, heterologously expressed targets) will be the most straightforward path. To investigate a new cell type, you would need to design experiments based on the protocols above, hypothesizing which endogenous ion channels (TRPC, mechanosensitive, or others) might be sensitive to this compound's dual mechanisms.